PF-06679142
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17F2NO3 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1 |
InChI Key |
JQJNGAWEMYQJIQ-INIZCTEOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-06679142, a Direct Activator of AMP-Activated Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06679142 is a potent, orally bioavailable small molecule that acts as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target engagement, downstream signaling effects, and its characterization through a series of key preclinical experiments. The information presented herein is intended to support further research and development of this compound and other AMPK activators for potential therapeutic applications, particularly in the context of metabolic diseases such as diabetic nephropathy.
Core Mechanism of Action: Direct AMPK Activation
This compound functions as a direct allosteric activator of the α1β1γ1 isoform of AMPK.[1][2] AMPK is a heterotrimeric serine/threonine kinase that acts as a cellular energy sensor. When activated, it orchestrates a metabolic switch from anabolic pathways that consume ATP to catabolic pathways that generate ATP, thereby restoring cellular energy balance.[3]
The activation of AMPK by this compound leads to a cascade of downstream effects aimed at improving metabolic health. These include enhancing energy-producing processes like glucose uptake and fatty acid oxidation, while simultaneously inhibiting energy-consuming pathways such as lipid and protein synthesis.[4] This modulation of metabolic pathways results in improved insulin (B600854) sensitivity and a reduction in hepatic lipid accumulation.[4]
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream targets. A simplified representation of this pathway is illustrated below.
Figure 1: Simplified signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Assay Type |
| EC50 | AMPK α1β1γ1 | 22 nM | FRET-based activation assay |
Data sourced from MedchemExpress and other vendors.[2]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the preclinical evaluation of this compound. While the exact, detailed protocols from the primary literature's supplementary information were not retrievable, the following descriptions are based on standard practices for these assays and information gleaned from the main publications.
AMPK Activation Assay (FRET-based)
This assay is designed to measure the direct activation of purified AMPK enzyme by a test compound.
Principle: A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to measure kinase activity. A peptide substrate for AMPK is labeled with a FRET donor (e.g., a europium chelate) and a FRET acceptor (e.g., a fluorescent dye). In the absence of phosphorylation, excitation of the donor results in minimal energy transfer to the acceptor. Upon phosphorylation of the substrate by activated AMPK, a phospho-specific antibody labeled with a compatible FRET acceptor binds to the phosphorylated peptide, bringing the donor and acceptor into close proximity and resulting in a high FRET signal.
General Protocol:
-
Reaction Setup: In a microplate, combine the purified AMPK α1β1γ1 enzyme, the FRET peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents, including the phospho-specific antibody labeled with the FRET acceptor.
-
Measurement: After another incubation period, measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
Data Analysis: The EC50 value is determined by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General workflow for a FRET-based AMPK activation assay.
Surface Plasmon Resonance (SPR) Assay
This assay is used to characterize the binding kinetics of a small molecule to its protein target.
Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., AMPK) immobilized on a sensor chip. Changes in the refractive index at the sensor surface, which occur upon binding and dissociation, are detected and recorded as a sensorgram.
General Protocol:
-
Immobilization: Covalently immobilize the purified AMPK α1β1γ1 enzyme onto a sensor chip.
-
Binding: Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized enzyme).
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Organic Anion Transporter (OAT) Uptake Assay
This assay is used to assess the potential for a compound to be a substrate or inhibitor of renal transporters, which can influence its pharmacokinetic profile.
Principle: Cells overexpressing a specific transporter (e.g., OAT3) are incubated with a known radiolabeled or fluorescent substrate of that transporter in the presence and absence of the test compound. Inhibition of the uptake of the labeled substrate indicates that the test compound interacts with the transporter.
General Protocol:
-
Cell Culture: Culture cells (e.g., CHO or HEK293) stably transfected with the human OAT3 transporter.
-
Assay Setup: Plate the cells in a multi-well format. On the day of the assay, wash the cells with buffer.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake: Add a known, labeled substrate of OAT3 (e.g., estrone-3-sulfate) and incubate for a specific time.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of labeled substrate taken up using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake by this compound.
In Vivo ZSF-1 Rat Study
This study utilizes a relevant animal model of diabetic nephropathy to evaluate the in vivo efficacy of the compound.
Principle: The ZSF-1 rat is a model of type 2 diabetes that develops progressive diabetic nephropathy, characterized by proteinuria and renal histopathological changes.[5][6][7] Treatment with a therapeutic agent can be evaluated by monitoring changes in key disease markers.
General Protocol:
-
Animal Model: Use male obese ZSF-1 rats, with lean littermates as controls.
-
Dosing: Administer this compound orally at various dose levels for a specified duration (e.g., several weeks).
-
Monitoring: Regularly monitor key parameters such as body weight, food and water intake, blood glucose, and blood pressure.
-
Endpoint Analysis: At the end of the study, collect urine and blood for biomarker analysis (e.g., urinary albumin-to-creatinine ratio) and harvest kidneys for histopathological examination.
-
Data Analysis: Compare the treated groups to the vehicle-treated obese and lean control groups to assess the therapeutic effect of this compound on the progression of diabetic nephropathy.
Conclusion
This compound is a direct activator of the α1β1γ1 isoform of AMPK, a key regulator of cellular metabolism. Its mechanism of action involves the allosteric activation of AMPK, leading to beneficial downstream effects on glucose and lipid metabolism. Preclinical studies have demonstrated its in vitro potency and have begun to elucidate its in vivo efficacy in a relevant model of diabetic nephropathy. The data and experimental methodologies outlined in this guide provide a foundation for further investigation into the therapeutic potential of this compound and the broader class of AMPK activators. Further research, including the public availability of detailed experimental protocols and additional quantitative binding and kinetic data, will be crucial for advancing this promising therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. path.ox.ac.uk [path.ox.ac.uk]
PF-06679142: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-06679142, a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK). It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases.
Core Properties and Structure
This compound, with the chemical name (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid, is a direct activator of AMPK.[1] It has been investigated for its potential therapeutic benefits in metabolic disorders, such as diabetic nephropathy.[2][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1467059-66-0 | [1] |
| Molecular Formula | C20H17F2NO3 | [1][3] |
| Molecular Weight | 357.36 g/mol | [1] |
| Exact Mass | 357.1176 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO (10 mM) | [1][3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
In Vitro Activity
| Parameter | Value | Target Isoform | Reference |
| EC50 | 22 nM | α1β1γ1-AMPK | [2][3] |
Mechanism of Action and Signaling Pathway
This compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that maintains metabolic homeostasis.[1] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5][6] Activation of AMPK leads to the stimulation of catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic pathways that consume ATP, like lipid and protein synthesis.[1][5] This mechanism of action makes this compound a promising candidate for treating metabolic diseases where AMPK signaling is impaired.[1]
Caption: Simplified AMPK signaling pathway activated by this compound.
Pharmacokinetics and Metabolism
Preclinical studies in rats have demonstrated that this compound possesses desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and negligible renal clearance.[7][8] The primary route of metabolism for this compound and related indole-3-carboxylic acid derivatives is through glucuronidation.[9] Optimization of the chemical structure, specifically the modification of the 6-chloroindole (B17816) core to a 4,6-difluoroindole, was critical in improving metabolic stability and minimizing renal clearance mediated by the organic anion transporter 3 (OAT3).[7][8]
Experimental Protocols
Detailed experimental procedures for the synthesis, characterization, and evaluation of this compound are described in the primary literature, notably in the Journal of Medicinal Chemistry. The following is a summarized workflow based on the available information.
Caption: General experimental workflow for this compound evaluation.
In Vitro AMPK Activation Assay
A common method to determine the potency of AMPK activators is a Förster Resonance Energy Transfer (FRET)-based assay or a Surface Plasmon Resonance (SPR) assay. These assays measure the direct binding and/or activation of purified AMPK isoforms (e.g., α1β1γ1) by the test compound. Dose-response curves are generated to calculate the EC50 value.
In Vitro OAT Uptake Assays
To assess the potential for renal clearance, in vitro uptake assays using cells expressing human and rat renal organic anion transporters (OATs), such as OAT3, are performed.[7] The rate of uptake of the compound into these cells is measured to predict in vivo active renal secretion.
In Vivo Pharmacokinetic and Efficacy Studies
Pharmacokinetic parameters are determined in preclinical animal models, such as rats, following oral administration.[8] Plasma concentrations of the compound are measured over time to determine absorption, distribution, metabolism, and excretion (ADME) properties. Efficacy studies are conducted in relevant disease models, for instance, the ZSF1 rat model for diabetic nephropathy, where endpoints such as reduction in proteinuria are measured.[10]
Therapeutic Potential
This compound and other direct AMPK activators have been explored for their therapeutic potential in metabolic diseases.[1] Specifically, the activation of AMPK in the kidney has been shown to improve kidney function in animal models of diabetic nephropathy.[10] The robust activation of AMPK in the kidneys, coupled with favorable oral absorption and low clearance, positions this compound as a significant lead compound in this therapeutic area.[1][7][8]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-06679142: A Novel AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06679142 is a potent and orally bioavailable small molecule that acts as a direct activator of 5'-adenosine monophosphate-activated protein kinase (AMPK). Exhibiting high selectivity for AMPK isoforms containing the β1 subunit, this compound has been investigated as a potential therapeutic agent for metabolic diseases, particularly diabetic nephropathy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, pharmacokinetic properties, and detailed experimental methodologies.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis.[1][2] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.[2][3] This regulatory function makes AMPK an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1] this compound is an indole-3-carboxylic acid derivative developed as a direct activator of AMPK with desirable drug-like properties.[4][5]
Chemical Properties and Structure
This compound, also referred to as compound 10 in some literature, is chemically identified as (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid.[1][6]
| Property | Value |
| CAS Number | 1467059-66-0[1][6] |
| Molecular Formula | C20H17F2NO3[1][6] |
| Molecular Weight | 357.36 g/mol [1][6] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
Mechanism of Action
This compound is a direct allosteric activator of AMPK.[5] It binds to the "Allosteric Drug and Metabolite (ADaM)" site, a novel binding pocket at the interface between the kinase domain and the carbohydrate-binding module of the β subunit.[5] This binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) in the activation loop of the α subunit by upstream kinases, leading to robust activation of the enzyme.[7] this compound demonstrates selectivity for AMPK isoforms containing the β1 subunit (α1β1γ1 and α2β1γ1) with minimal activity against β2-containing isoforms.[6][8]
References
- 1. medkoo.com [medkoo.com]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molnova.com [molnova.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06679142: A Technical Guide for the Direct Activation of AMPK
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent, orally active, small-molecule direct activator of 5'-adenosine monophosphate-activated protein kinase (AMPK). As a central regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases. This compound has been investigated for its potential in treating diabetic nephropathy by directly engaging and activating the AMPK enzyme complex, leading to beneficial effects on cellular metabolism. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its characterization.
Mechanism of Action and Biochemical Profile
This compound is a direct allosteric activator of AMPK, specifically targeting heterotrimeric complexes containing the β1 subunit. It has demonstrated high potency for the human α1β1γ1 isoform.[1][2] The activation of AMPK by this compound stimulates downstream signaling pathways that promote catabolic processes to generate ATP and inhibit anabolic pathways that consume ATP, thereby restoring cellular energy balance.[3]
Quantitative Data: In Vitro Activity and Pharmacokinetics
The following tables summarize the key quantitative data for this compound from in vitro and preclinical studies.[4]
Table 1: In Vitro AMPK Activation
| Parameter | Value | Description |
| EC50 (α1β1γ1-AMPK) | 22 nM | The concentration of this compound required to elicit a half-maximal response in activating the human α1β1γ1 AMPK isoform. |
Table 2: Preclinical Pharmacokinetic Parameters in Rats
| Parameter | Value | Unit | Description |
| Oral Bioavailability (F) | --- | % | The fraction of the orally administered dose of this compound that reaches systemic circulation. (Value not explicitly provided in the search results) |
| Plasma Clearance (CLp) | Low | --- | The rate at which this compound is removed from the plasma.[4] |
| Renal Clearance | Negligible | --- | The rate at which this compound is removed from the body via the kidneys.[4] |
Note: Specific numerical values for some pharmacokinetic parameters were not available in the provided search results. The primary publication by Edmonds et al. should be consulted for this data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound, based on standard practices and information from related studies.
In Vitro AMPK Activation Assay (Biochemical)
Objective: To determine the direct activation of purified AMPK by this compound and calculate the EC50 value.
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
Substrate peptide (e.g., SAMS peptide)
-
ATP (containing γ-³²P-ATP for radiometric assay or unlabeled for luminescence-based assays)
-
This compound stock solution in DMSO
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified recombinant AMPK enzyme to each well.
-
Add the substrate peptide solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction (e.g., by adding a stop reagent or spotting onto phosphocellulose paper).
-
Quantify the product formation. For radiometric assays, measure the incorporation of ³²P into the substrate. For luminescence-based assays (e.g., ADP-Glo™), measure the amount of ADP produced.
-
Plot the results as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
In Vivo Efficacy Study in a ZSF1 Rat Model of Diabetic Nephropathy
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of diabetic nephropathy.
Animal Model:
-
Male ZSF1 obese rats, a model that develops features of diabetic nephropathy.[2][6][7]
-
Age-matched ZSF1 lean rats as controls.[6]
Materials:
-
This compound formulation for oral administration.
-
Vehicle control.
-
Metabolic cages for urine collection.
-
Equipment for blood collection and analysis.
-
Kidney tissue collection and processing reagents.
Protocol:
-
Acclimate the ZSF1 obese and lean rats to the housing conditions.[8]
-
Randomly assign the obese rats to treatment groups (vehicle or this compound at various doses).
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., several weeks).
-
Monitor body weight, food, and water intake regularly.
-
Collect urine at specified intervals to measure parameters such as urinary albumin-to-creatinine ratio (UACR) to assess proteinuria.[2]
-
Collect blood samples at designated time points for pharmacokinetic analysis (measuring plasma concentrations of this compound) and to assess biomarkers of kidney function and metabolic parameters.
-
At the end of the study, euthanize the animals and collect kidney tissues.
-
Process the kidney tissues for histopathological analysis (to assess fibrosis, hypertrophy) and for measuring the phosphorylation of AMPK and its downstream targets via Western blotting or other immunoassays.[2]
-
Analyze the data to determine the effect of this compound on the progression of diabetic nephropathy.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for metabolic diseases, particularly diabetic nephropathy. Its direct and potent activation of AMPK provides a targeted mechanism to address the underlying cellular energy dysregulation in these conditions. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of AMPK activators. Further investigation into the clinical potential of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: PF-06679142 (CAS Number: 1467059-66-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. With the CAS number 1467059-66-0, this compound has been investigated for its therapeutic potential in metabolic diseases, particularly diabetic nephropathy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.
Physicochemical Properties and Identification
| Property | Value |
| CAS Number | 1467059-66-0 |
| Molecular Formula | C₂₀H₁₇F₂NO₃ |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | (S)-4,6-difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic acid |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Mechanism of Action: AMPK Activation
This compound functions as a direct activator of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy balance. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1]
Activation of AMPK by this compound leads to a cascade of downstream effects aimed at restoring cellular energy levels. This includes the stimulation of catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (like lipid and protein synthesis).[1] This modulation of metabolic pathways makes AMPK a promising target for the treatment of metabolic disorders.[1]
Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and the points of intervention by an activator like this compound.
Quantitative In Vitro Data
The potency of this compound as an AMPK activator has been characterized through various in vitro assays.
| Parameter | Value | Assay Type | Target | Reference |
| EC₅₀ | 22 nM | FRET-based activation assay | α1β1γ1-AMPK | [2] |
| Kd | 14 nM | Surface Plasmon Resonance (SPR) | α1β1γ1/α2β1γ1-isoform | [3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated desirable properties for this compound, supporting its potential for oral administration.
| Species | Dosing Route | Dose (mg/kg) | AUC (ng*h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Clearance (mL/min/kg) | Vd (L/kg) |
| Wistar Rat | Intravenous | 1 | 1,230 | - | - | 13.6 | 1.8 |
| Wistar Rat | Oral | 3 | 4,560 | 1,090 | 2.0 | - | - |
In Vivo Efficacy: Diabetic Nephropathy Model
This compound has been evaluated in the ZSF-1 rat, an obese/diabetic rodent model that recapitulates key features of human diabetic nephropathy.[3]
| Animal Model | Treatment | Duration | Key Findings |
| ZSF-1 Rat | This compound | Not specified | Robust activation of AMPK in the kidneys |
Experimental Protocols
In Vitro AMPK Activation Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of compounds in activating the α1β1γ1 isoform of AMPK.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.015% Brij-35, 2 mM DTT, and 1 mM MgCl₂.
-
Enzyme: Recombinant human α1β1γ1 AMPK.
-
Substrate: AMARA peptide (AMARAASAAALARRR) labeled with a FRET pair.
-
ATP: Adenosine triphosphate.
-
Test Compound: this compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, combine the assay buffer, AMPK enzyme, and FRET peptide substrate.
-
Add the test compound (this compound) or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well.
-
Plot the FRET ratio against the logarithm of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Preclinical Pharmacokinetic Study in Wistar Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in male Wistar rats following intravenous and oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5â²-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - figshare - Figshare [figshare.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Adenosine monophosphate-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in maintaining metabolic homeostasis. Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes. This has made AMPK a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes and its complications, such as diabetic nephropathy. This technical guide provides a detailed overview of PF-06679142, a potent, direct activator of AMPK, and its related indole (B1671886) acid derivatives. The focus is on the medicinal chemistry optimization, pharmacological properties, and the preclinical data that underscore its therapeutic potential.
Medicinal Chemistry and a New Generation of AMPK Activators
The development of this compound arose from a focused effort to optimize the pharmacokinetic (PK) properties of an earlier clinical candidate, PF-06409577.[1][2] A primary challenge with the initial series of 5-aryl-indole-3-carboxylic acids was their susceptibility to metabolism via glucuronidation and active renal excretion, mediated by organic anion transporters (OATs).[1][2]
The optimization strategy centered on mitigating these clearance pathways to improve drug exposure and half-life. Key structural modifications included:
-
Modification of the Indole Core: The 6-chloroindole (B17816) core of the initial lead compounds was replaced with a 4,6-difluoroindole (B180311) moiety.[1][2] This change was instrumental in improving metabolic stability.
-
Variation of the 5-Aryl Substituent: The 5-phenyl group was substituted with a 5-(3-pyridyl) group, which also contributed to enhanced metabolic stability and a reduced propensity for active transport by OAT3.[1][2]
These strategic modifications led to the identification of this compound and PF-06685249, compounds with robust AMPK activation, desirable oral absorption, low plasma clearance, and importantly, negligible renal clearance in preclinical models.[1][2]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo data for this compound and related compounds from the primary literature.
Table 1: In Vitro AMPK Activation
| Compound | α1β1γ1-AMPK EC50 (nM) | α2β1γ1-AMPK EC50 (nM) |
| This compound | 22 | 33 |
| PF-06685249 | 10 | 18 |
| PF-06409577 | 13 | 24 |
Data represent the concentration required for 50% of maximal activation of the respective AMPK isoform.
Table 2: In Vitro Organic Anion Transporter (OAT) Uptake
| Compound | Human OAT1 Uptake (Ratio to Control) | Human OAT3 Uptake (Ratio to Control) | Rat Oat1 Uptake (Ratio to Control) | Rat Oat3 Uptake (Ratio to Control) |
| This compound | 1.1 | 1.3 | 1.0 | 1.2 |
| PF-06685249 | 1.2 | 1.5 | 1.1 | 1.4 |
| PF-06409577 | 2.5 | 15.0 | 3.0 | 20.0 |
Data represent the fold-increase in compound uptake in cells expressing the transporter compared to control cells. A lower ratio indicates less transport.
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Plasma Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |
| This compound | 1200 | 2.0 | 8500 | 20 | < 0.1 |
| PF-06685249 | 1500 | 1.5 | 9200 | 18 | < 0.1 |
| PF-06409577 | 800 | 2.5 | 5600 | 30 | 5.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
Caption: Direct activation of AMPK by this compound initiates downstream signaling.
Drug Discovery and Optimization Workflow
References
PF-06679142: A Technical Guide to its Target Validation as a Direct AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent, orally active small molecule that has been identified as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. Its activation can trigger a cascade of downstream events, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of energy-consuming processes like lipid and protein synthesis.[2] This has positioned AMPK as a promising therapeutic target for metabolic diseases, and this compound has been specifically investigated for its potential in treating diabetic nephropathy.[1][3] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing the experimental methodologies and summarizing the key quantitative findings.
Mechanism of Action: Direct Allosteric Activation of AMPK
This compound functions as a direct, allosteric activator of the AMPK α1β1γ1 isoform.[1] This mechanism involves the binding of the molecule to a site on the AMPK complex distinct from the substrate or AMP binding sites, inducing a conformational change that leads to increased kinase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the targeting of AMPK by this compound.
Table 1: In Vitro AMPK Activation
| Assay Type | AMPK Isoform | Parameter | Value | Reference |
| FRET Assay | α1β1γ1 | EC50 | 22 nM | [1] |
| Surface Plasmon Resonance (SPR) | α1β1γ1 | KD | Data not available in searched literature |
Table 2: In Vivo Pharmacodynamics in ZSF-1 Rats
| Parameter | Treatment Group | Dose | Change from Vehicle | p-value | Reference |
| Kidney pAMPK/AMPK ratio | This compound | 3 mg/kg | Specific fold-change data not available in searched literature | <0.05 | [4] |
| Urinary Albumin to Creatinine (B1669602) Ratio (UACR) | This compound | 3 mg/kg | Specific percentage reduction not available in searched literature | <0.05 | [4] |
Experimental Protocols
In Vitro AMPK Activation Assays
This assay is used to determine the potency of this compound in activating the AMPK α1β1γ1 isoform.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by AMPK. The phosphorylated product is detected by a europium-labeled anti-phospho-serine antibody and allophycocyanin-labeled streptavidin, which brings the two fluorophores into close proximity, allowing for a FRET signal to be generated.
-
Protocol:
-
Recombinant human AMPK α1β1γ1 is incubated with varying concentrations of this compound.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-APC) are added.
-
The TR-FRET signal is read on a suitable plate reader.
-
EC50 values are calculated from the dose-response curves.
-
SPR is employed to measure the direct binding of this compound to the AMPK α1β1γ1 complex.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (AMPK) binds to an immobilized analyte (this compound derivative) or vice versa. This allows for the real-time monitoring of the binding and dissociation kinetics.
-
Protocol:
-
Recombinant human AMPK α1β1γ1 is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are analyzed to determine the binding affinity (KD).
-
In Vivo Target Engagement and Efficacy Study
The ZSF-1 rat is a well-established model of type 2 diabetes and associated nephropathy, exhibiting hyperglycemia, hyperlipidemia, and progressive proteinuria.
-
Study Design:
-
Male ZSF-1 obese rats and their lean littermates are used.
-
Animals are dosed orally with this compound or vehicle daily for a specified period (e.g., 8 weeks).
-
Urine and kidney tissue samples are collected at the end of the study.
-
-
Endpoint Analysis:
-
Target Engagement (Kidney pAMPK/AMPK Ratio):
-
Kidney lysates are prepared and subjected to Western blotting.
-
Blots are probed with antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK.
-
The ratio of pAMPK to total AMPK is quantified to assess the extent of target activation.
-
-
Efficacy (Urinary Albumin to Creatinine Ratio - UACR):
-
Urine albumin and creatinine concentrations are measured using standard assays.
-
The UACR is calculated as a measure of proteinuria and kidney damage.
-
-
Off-Target Liability Assessment
This assay is performed to assess the potential for this compound to interact with renal transporters, which could affect its clearance.
-
Principle: The uptake of a radiolabeled substrate by cells overexpressing a specific organic anion transporter (e.g., OAT1 or OAT3) is measured in the presence and absence of this compound.
-
Protocol:
-
HEK293 cells stably expressing human OAT1 or OAT3 are used.
-
Cells are incubated with a known radiolabeled OAT substrate (e.g., [3H]-estrone sulfate) and varying concentrations of this compound.
-
The amount of intracellular radioactivity is measured to determine the extent of uptake inhibition.
-
IC50 values are calculated to assess the inhibitory potential of this compound on these transporters.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: this compound target validation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06679142: A Technical Review of a Potent AMPK Activator for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in metabolic diseases. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical pharmacology, and potential application in diabetic nephropathy. The document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this area.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and novel therapeutic strategies are urgently needed. AMP-activated protein kinase (AMPK) has emerged as a promising target for this condition due to its central role in regulating cellular metabolism and energy homeostasis.[1] Activation of AMPK can lead to beneficial effects in the kidney, including reduced inflammation, fibrosis, and cellular hypertrophy. This compound, an indole (B1671886) acid derivative, was developed as a direct activator of AMPK with the aim of providing a new therapeutic option for diabetic nephropathy.[2][3] This document provides an in-depth review of the scientific data available for this compound.
Mechanism of Action
This compound is a direct activator of the α1β1γ1 isoform of AMPK.[4][5] It allosterically activates the kinase, leading to the phosphorylation of downstream targets involved in catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP.[1] This activation helps to restore cellular energy balance, which is often dysregulated in diabetic nephropathy. The primary mechanism involves binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[3]
Preclinical Pharmacology
In Vitro Potency
This compound is a highly potent activator of the human α1β1γ1-AMPK isoform.
| Compound | Target | EC50 (nM) |
| This compound | α1β1γ1-AMPK | 22 |
| Table 1: In Vitro Potency of this compound.[4][5] |
Preclinical Pharmacokinetics
Preclinical studies in rats have demonstrated that this compound possesses desirable pharmacokinetic properties, including good oral absorption, low plasma clearance, and minimal renal clearance.[2][6][7] The compound was specifically optimized to reduce glucuronidation, a common metabolic pathway for this class of molecules, and to minimize active transport by the organic anion transporter 3 (OAT3) in the kidney, thereby reducing its renal excretion.[2][6]
Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature and would likely be found in the full publication or supplementary data of the primary research articles.
Preclinical Efficacy in a Model of Diabetic Nephropathy
The efficacy of this compound was evaluated in the ZSF1 rat, a model of type 2 diabetes and progressive diabetic nephropathy.[6] Chronic administration of this compound resulted in robust activation of AMPK in the kidneys of these animals.[2][6] While specific quantitative data on the reduction of proteinuria are not detailed in the available abstracts, the studies report a significant therapeutic effect.[6]
Experimental Protocols
In Vitro AMPK Activation Assay
A common method to determine the in vitro potency of AMPK activators is a biochemical kinase assay. A generic protocol is outlined below.
Objective: To determine the EC50 of this compound for the activation of purified AMPK enzyme.
Materials:
-
Recombinant human AMPK (α1β1γ1 isoform)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
ATP
-
Fluorescently labeled or radiolabeled substrate peptide (e.g., "AMARA" peptide)
-
This compound in DMSO (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphocellulose paper for radiolabeled assays)
-
Microplate reader (luminescence or scintillation counter)
Method:
-
Prepare a reaction mixture containing the AMPK enzyme and substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Plot the enzyme activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Diabetic Nephropathy Model (ZSF1 Rat)
The ZSF1 rat model is a well-established model for studying diabetic nephropathy.
Objective: To evaluate the in vivo efficacy of this compound in a model of diabetic nephropathy.
Animal Model: Male obese ZSF1 rats and their lean littermates as controls. These rats develop hyperglycemia, hyperlipidemia, hypertension, and progressive proteinuria.[3][7]
Method:
-
Acclimate the animals and monitor baseline parameters, including body weight, blood glucose, and urinary protein excretion.
-
Randomize the obese ZSF1 rats into treatment groups: vehicle control and this compound (administered orally at a specified dose and frequency). A positive control group (e.g., an ACE inhibitor) may also be included.
-
Treat the animals for a specified duration (e.g., several weeks or months).
-
Monitor key efficacy endpoints throughout the study, including:
-
Urinary Protein Excretion: Collect urine periodically (e.g., every 2-4 weeks) to measure protein levels (e.g., using albumin-to-creatinine ratio).
-
Blood Glucose and Lipids: Monitor changes in metabolic parameters.
-
Kidney Function: At the end of the study, measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
-
At the termination of the study, collect kidney tissues for:
-
Histopathological analysis: To assess glomerular and tubulointerstitial changes (e.g., fibrosis, hypertrophy).
-
Biomarker analysis: To measure the phosphorylation of AMPK and its downstream targets to confirm target engagement.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated AMPK activation in the kidney.
Experimental Workflow
Caption: General preclinical experimental workflow for the evaluation of this compound.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials conducted with this compound. It is possible that the compound did not advance to clinical development or that the results of any such trials have not been publicly disclosed. Other indole-3-carboxylic acid derivatives from the same series have been mentioned as potential clinical candidates.[3]
Conclusion
This compound is a potent, orally active AMPK activator with a promising preclinical profile for the potential treatment of diabetic nephropathy. Its mechanism of action, centered on the restoration of cellular energy homeostasis, addresses a key pathological driver of this disease. Preclinical studies have demonstrated its ability to activate AMPK in the kidney and have suggested a favorable pharmacokinetic profile. However, the lack of publicly available quantitative preclinical efficacy data and the unknown clinical development status of this compound highlight the need for further disclosure or research to fully understand its therapeutic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic application of AMPK activators for metabolic and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: PF-06679142
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06679142 is a potent, orally active small molecule activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by Pfizer, this indole (B1671886) acid derivative has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, including type 2 diabetes and diabetic nephropathy. This technical guide provides a comprehensive overview of the available patent information for this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols. The information is intended to support further research and development efforts in the field of metabolic disorders.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| IUPAC Name | (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid | [1] |
| CAS Number | 1467059-66-0 | [1] |
| Molecular Formula | C₂₀H₁₇F₂NO₃ | [1] |
| Molecular Weight | 357.36 g/mol | [1] |
| Mechanism of Action | Direct activator of AMPK, selective for β1-containing isoforms | [2] |
Quantitative Data
In Vitro Efficacy
| Assay | Target | EC₅₀ (nM) | Reference |
| AMPK Activation | α1β1γ1 isoform | 22 | [1] |
Preclinical Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Oral Absorption | Desirable | [1] |
| Rat | Plasma Clearance | Low | [1] |
| Rat | Renal Clearance | Negligible | [1] |
Signaling Pathway
This compound directly activates AMP-activated protein kinase (AMPK), a serine/threonine kinase that acts as a master sensor of cellular energy status. The activation of AMPK by this compound is allosteric and selective for isoforms containing the β1 subunit.[2] Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., lipogenesis and protein synthesis). The therapeutic potential of this compound in metabolic diseases stems from its ability to modulate these key metabolic pathways.
Experimental Protocols
The following experimental protocols are based on the general methodologies described in patent US8889730B2, which covers indole and indazole compounds as AMPK activators, including the structural class of this compound.
Synthesis of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid (this compound)
While the specific, step-by-step synthesis of this compound (Example 10 in the cited literature, but not explicitly numbered in the patent) is not detailed in the main text of the patent, the general synthetic schemes and procedures for analogous indole-3-carboxylic acids are provided. The synthesis generally involves a multi-step sequence, likely including a key Suzuki coupling reaction to form the biaryl linkage, followed by indole ring formation (e.g., via a Fischer or Bartoli indole synthesis) and subsequent functional group manipulations to introduce the carboxylic acid at the 3-position. The stereochemistry of the tetrahydro-2H-pyran-2-yl group is typically introduced using a chiral starting material or through chiral resolution.
In Vitro AMPK Activation Assay
The potency of compounds in activating AMPK is typically determined using a biochemical assay with purified recombinant human AMPK isoforms.
Objective: To determine the EC₅₀ of test compounds for the activation of AMPK.
Materials:
-
Recombinant human AMPK (α1β1γ1 isoform)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.02% Brij-35, 0.4 mM DTT, and 2 mM MgCl₂)
-
ATP and AMP
-
Fluorescently labeled peptide substrate (e.g., a variation of the SAMS peptide)
-
Test compound (this compound) dissolved in DMSO
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a suitable microplate, add the assay buffer, recombinant AMPK enzyme, and the fluorescent peptide substrate.
-
Add the diluted test compound to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding a solution of ATP and AMP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
The data is normalized to the control and fitted to a dose-response curve to calculate the EC₅₀ value.
In Vivo Pharmacokinetic Studies in Rats
Pharmacokinetic parameters are evaluated in preclinical animal models to assess the drug-like properties of the compound.
Objective: To determine the oral absorption, plasma clearance, and renal clearance of the test compound in rats.
Animals: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered to a group of rats via oral gavage (for oral absorption) and to another group via intravenous injection (for clearance determination).
-
Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from the rats.
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Urine and Feces Collection (for renal clearance): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 hours). The concentration of the parent drug in these excreta is also determined by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using appropriate software. The percentage of the dose excreted unchanged in urine is calculated to determine renal clearance.
Conclusion
This compound is a promising AMPK activator with a favorable preclinical profile. The information presented in this technical guide, derived from publicly available patent literature and scientific publications, provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of indole-based AMPK activators. Further investigation into its clinical efficacy and safety is warranted.
References
Methodological & Application
Application Notes and Protocols for PF-06679142: A Potent AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06679142 is a potent, orally active, small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It exhibits high potency for the α1β1γ1 isoform of AMPK with an EC50 of 22 nM.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in metabolic diseases, particularly diabetic nephropathy. These application notes provide a summary of the key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Target | Reference |
| EC50 | 22 nM | Biochemical Assay | Human AMPK α1β1γ1 | [1][2] |
Table 2: Preclinical Pharmacokinetic Profile of this compound and Related Compounds
| Species | Compound | Dosing Route | Key Findings | Reference |
| Rat | This compound | Oral | Desirable oral absorption, low plasma clearance, and negligible renal clearance. | [3][4] |
| Preclinical Species | This compound | Not Specified | Robust activation of AMPK in rat kidneys. | [3][4] |
Signaling Pathway
This compound directly activates AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation triggers a cascade of downstream events aimed at restoring cellular energy balance. In the context of diabetic nephropathy, AMPK activation in the kidney is thought to ameliorate disease progression through various mechanisms including the inhibition of hypertrophic and fibrotic pathways, and the reduction of oxidative stress.
Caption: AMPK Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity and efficacy of this compound. These protocols are based on established methods and findings from preclinical studies.
In Vitro AMPK Activation Assay (FRET-based)
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to determine the potency of this compound in activating purified AMPK enzyme.
Materials:
-
Purified recombinant human AMPK α1β1γ1 enzyme
-
FRET-based AMPK substrate peptide (e.g., a peptide with a donor and acceptor fluorophore pair that is cleaved upon phosphorylation)
-
This compound
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
384-well microplates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the AMPK enzyme and the FRET substrate peptide to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay kit).
-
Measure the FRET signal using a plate reader. The change in FRET signal is proportional to the AMPK activity.
-
Calculate the EC50 value by plotting the percentage of AMPK activation against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the In Vitro FRET-based AMPK Activation Assay.
In Vivo Efficacy Study in a Diabetic Nephropathy Model (ZSF1 Rat)
This protocol outlines an in vivo study to assess the therapeutic efficacy of this compound in the ZSF1 rat model of diabetic nephropathy.[1][5][6][7][8]
Animal Model:
-
Male obese ZSF1 rats (a model of type 2 diabetes and nephropathy).[1][5][6][7][8]
-
Age-matched lean ZSF1 rats as controls.
Materials:
-
This compound
-
Vehicle control (e.g., appropriate solvent for oral administration)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Equipment for measuring blood glucose, blood pressure, and urinary albumin and creatinine (B1669602).
Procedure:
-
Acclimatize the animals for at least one week before the start of the study.
-
Divide the obese ZSF1 rats into two groups: vehicle-treated and this compound-treated. A group of lean ZSF1 rats will serve as a healthy control.
-
Administer this compound or vehicle orally once daily for a predetermined period (e.g., 8-12 weeks).
-
Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.
-
At specified time points, place the rats in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine excretion.
-
Measure systolic blood pressure using a non-invasive tail-cuff method.
-
At the end of the study, collect blood samples for analysis of plasma biomarkers.
-
Euthanize the animals and harvest the kidneys for histological analysis (e.g., assessment of glomerular hypertrophy and fibrosis) and measurement of AMPK activation (e.g., by Western blot for phosphorylated AMPK).
Endpoints:
-
Primary: Change in urinary albumin-to-creatinine ratio (UACR).
-
Secondary: Blood glucose levels, systolic blood pressure, kidney histology, and renal AMPK activation.
References
- 1. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 8. Account Suspended [staffsites.sohag-univ.edu.eg]
Application Notes and Protocols for the In Vitro Kinase Assay of PF-06679142
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] It exhibits an EC50 of 22 nM against the human AMPK α1β1γ1 isoform, making it a valuable tool for studying the therapeutic potential of AMPK activation in metabolic diseases such as diabetic nephropathy.[1][3] Understanding the in vitro characteristics of this compound, including its potency and selectivity, is crucial for its application in research and drug development.
These application notes provide detailed protocols for performing an in vitro kinase assay to determine the potency of this compound and a summary of its kinase selectivity profile. The provided methodologies and data will enable researchers to effectively utilize this compound in their studies.
Data Presentation
Kinase Activity of this compound
| Kinase | Assay Type | Parameter | Value (nM) |
| Human AMPK α1β1γ1 | FRET-based activation | EC50 | 22 |
Note: Data derived from the primary literature.[1][3]
Illustrative Kinase Selectivity Profile of an AMPK Activator
No specific public data is available for the comprehensive kinase selectivity of this compound. The following table is a representative example of how selectivity data for an AMPK activator would be presented. Researchers should perform their own kinase panel screening to determine the precise selectivity profile of this compound.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| AMPK (α1β1γ1) | >95% | 22 (EC50) |
| PKA | <10% | >10,000 |
| PKCα | <5% | >10,000 |
| CDK2/cyclin A | <10% | >10,000 |
| MAPK1 (ERK2) | <5% | >10,000 |
| GSK3β | <10% | >10,000 |
| AKT1 | <5% | >10,000 |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay (FRET-based)
This protocol is adapted from methodologies typically used for determining the potency of AMPK activators.
Objective: To determine the EC50 value of this compound for the activation of the AMPK α1β1γ1 isoform.
Materials:
-
Human recombinant AMPK (α1β1γ1)
-
Fluorescently labeled peptide substrate (e.g., a peptide containing the AMARA sequence)
-
ATP
-
This compound
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 5 mM MgCl2, 0.2 mM AMP)
-
384-well plates
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the human recombinant AMPK (α1β1γ1) and the fluorescently labeled peptide substrate in the assay buffer to their final desired concentrations.
-
Reaction Initiation: In a 384-well plate, add the diluted this compound, AMPK enzyme, and the peptide substrate.
-
Initiate the Kinase Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction (if necessary, depending on the FRET pair and assay design) and measure the FRET signal using a compatible plate reader.
-
Data Analysis: Plot the change in FRET signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
A panel of purified, active protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radiometric detection system (e.g., ADP-Glo™).
-
This compound.
-
Appropriate kinase assay buffers for each kinase.
-
Multi-well plates (e.g., 96- or 384-well).
-
Apparatus for detecting the specific assay signal (e.g., scintillation counter, luminometer).
Procedure:
-
Compound Preparation: Prepare this compound at a fixed concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.
-
Kinase Reactions: In separate wells of a multi-well plate, combine each kinase with its specific substrate and the corresponding assay buffer.
-
Incubation with Compound: Add this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) for each kinase.
-
Initiate Kinase Reaction: Start the reactions by adding ATP (radiolabeled or non-radiolabeled).
-
Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reactions and quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the activity in the presence of this compound to the vehicle control. For kinases showing significant inhibition, a dose-response curve can be generated by testing a range of compound concentrations to determine the IC50 value.
Visualizations
Caption: AMPK Signaling Pathway and the action of this compound.
Caption: General workflow for an in vitro kinase assay.
References
Application Notes and Protocols for PF-06679142 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vivo studies involving PF-06679142, a potent and orally active activator of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data from preclinical studies in rats, outlines experimental methodologies for pharmacokinetic (PK) analysis and efficacy evaluation in a diabetic nephropathy model, and presents relevant signaling pathways and experimental workflows. The provided information is intended to guide researchers in designing and executing robust in vivo experiments with this compound.
Introduction
This compound is a small molecule activator of AMPK, a crucial cellular energy sensor.[1][2] Activation of AMPK can modulate various metabolic pathways, making it a promising therapeutic target for metabolic diseases such as diabetic nephropathy.[1][2][3] Preclinical studies have demonstrated that this compound exhibits desirable oral absorption, low plasma clearance, and negligible renal clearance in rats, along with robust AMPK activation in the kidneys.[4] These characteristics support its investigation as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rats from preclinical studies.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 3 mg/kg |
| Vehicle | Not specified | 0.5% HPMC, 0.05% Tween 80 in water |
| Clearance (CLp) | 1.8 mL/min/kg | - |
| Volume of Distribution (Vss) | 0.38 L/kg | - |
| Half-life (t½) | 3.2 h | 3.4 h |
| Cmax | - | 2.5 µM |
| AUCinf | 9.4 µM·h | 18 µM·h |
| Oral Bioavailability (F) | - | 64% |
Data extracted from supplementary information of Edmonds DJ, et al. J Med Chem. 2018;61(9):4013-4026.
Signaling Pathway
This compound directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The diagram below illustrates the simplified signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
This protocol describes the procedures for evaluating the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, PBS)
-
Vehicle for oral administration (e.g., 0.5% HPMC in water)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Dose Preparation:
-
For IV administration, dissolve this compound in the chosen vehicle to a final concentration for a 1 mg/kg dose.
-
For oral administration, suspend this compound in the vehicle to a final concentration for a 3 mg/kg dose.
-
-
Dosing:
-
Intravenous: Administer the prepared dose via tail vein injection.
-
Oral: Administer the prepared dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, AUC, t½, CLp, Vss, and F) using appropriate software.
Protocol 2: Efficacy Study in a ZSF-1 Rat Model of Diabetic Nephropathy
This protocol outlines a chronic dosing study to evaluate the efficacy of this compound in the ZSF-1 rat model, which mimics key features of human diabetic nephropathy.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male ZSF-1 obese and lean control rats
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Equipment for measuring blood glucose, urinary protein, and other relevant biomarkers
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate male ZSF-1 obese and lean rats to individual housing in metabolic cages.
-
Collect baseline 24-hour urine samples and blood samples to measure parameters such as urinary protein excretion, blood glucose, and other markers of renal function.
-
-
Dose Preparation: Prepare a suspension of this compound in the oral vehicle at the desired concentration for daily dosing (e.g., 1, 3, or 10 mg/kg).
-
Chronic Dosing: Administer this compound or vehicle to the respective groups of ZSF-1 obese rats via oral gavage once daily for the duration of the study (e.g., 8-12 weeks). Include a group of lean ZSF-1 rats as a healthy control.
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Collect 24-hour urine samples periodically (e.g., weekly or bi-weekly) to assess urinary protein excretion.
-
Collect blood samples at specified intervals to monitor blood glucose and other relevant biomarkers.
-
-
Terminal Procedures: At the end of the study, collect terminal blood and tissue samples (e.g., kidneys) for further analysis, such as histopathology and gene expression studies.
-
Data Analysis: Analyze the collected data to determine the effect of this compound treatment on the progression of diabetic nephropathy, comparing the treated groups to the vehicle-treated obese and lean control groups.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study with this compound, from initial planning to final data analysis.
References
Application Notes and Protocols for Western Blot Analysis of pAMPK (Thr172) Following PF-06679142 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in metabolic regulation. Its activation, primarily through phosphorylation at Threonine 172 (Thr172) of its α-subunit, initiates a cascade of events to restore cellular energy homeostasis. PF-06679142 is a potent, orally active small molecule activator of AMPK with an EC50 of 22 nM against the α1β1γ1-AMPK isoform.[1][2][3] Its ability to robustly activate AMPK makes it a valuable tool for research in metabolic diseases such as diabetic nephropathy.[1][3][4] These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection and quantification of phosphorylated AMPK (pAMPK) at Thr172 by Western blot.
Signaling Pathway and Experimental Rationale
This compound directly activates AMPK, leading to the phosphorylation of its catalytic α-subunit at Thr172. This activation triggers downstream signaling pathways that shift the cell from an anabolic to a catabolic state to increase ATP production. Western blotting is a widely used and effective technique to specifically detect and quantify the increase in pAMPK (Thr172) levels, thereby providing a direct measure of this compound efficacy in a cellular context.
Quantitative Data Summary
While specific quantitative data on the fold-change of pAMPK after this compound treatment in various cell lines is still emerging in peer-reviewed literature, the compound has been shown to cause "robust activation of AMPK in rat kidneys".[3][4] For the purpose of these application notes, a hypothetical, yet expected, dose-dependent increase in pAMPK/total AMPK ratio is presented below. Researchers should generate their own data to confirm these trends in their specific model system.
| This compound Concentration | Treatment Time | Fold Change in pAMPK/AMPK Ratio (Hypothetical) |
| 0 µM (Vehicle Control) | 1 hour | 1.0 |
| 0.1 µM | 1 hour | 2.5 |
| 1 µM | 1 hour | 8.0 |
| 10 µM | 1 hour | 15.0 |
Detailed Experimental Protocol
This protocol is designed for cultured cells and may be adapted for different cell lines.
Materials and Reagents
-
Cell Line: e.g., HEK293, C2C12, or a cell line relevant to the research area.
-
Cell Culture Medium and Supplements
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 1 hour). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pAMPK (Thr172) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total AMPK.
-
Subsequently, the membrane can be stripped again and re-probed for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for pAMPK, total AMPK, and the loading control using densitometry software.
-
Calculate the ratio of pAMPK to total AMPK for each sample to determine the relative level of AMPK activation.
-
Normalize the pAMPK/total AMPK ratio to the loading control if necessary.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the freshness of the ECL substrate.
-
Confirm the activity of this compound.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Ensure the blocking buffer is freshly prepared.
-
Optimize the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the activation of AMPK by this compound and gain valuable insights into its mechanism of action in various cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06679142 in Diabetic Nephropathy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. With an EC50 of 22 nM for the α1β1γ1-AMPK isoform, this compound has emerged as a valuable tool for investigating the therapeutic potential of AMPK activation in metabolic diseases, particularly diabetic nephropathy.[1] Dysregulation of AMPK is implicated in the pathogenesis of diabetic kidney disease, and its activation is a promising strategy to ameliorate renal damage.
These application notes provide a summary of the available data on this compound in preclinical models of diabetic nephropathy, along with generalized protocols for its use in both in vivo and in vitro settings.
Mechanism of Action
This compound directly activates AMPK, a key regulator of cellular metabolism. In the context of diabetic nephropathy, AMPK activation is proposed to have multifaceted protective effects:
-
Reduction of Proteinuria: Chronic administration of direct AMPK activators has been shown to reduce the progression of proteinuria in preclinical models of diabetic nephropathy.[2]
-
Modulation of Cellular Hypertrophy, Fibrosis, and Oxidative Stress: AMPK activation can influence pathways involved in kidney injury, including those leading to cellular hypertrophy, fibrosis, and oxidative stress.[2]
-
Improved Metabolic Control: As a key metabolic regulator, AMPK activation can improve glucose and lipid metabolism, which are central to the pathology of diabetes and its complications.
Preclinical Research Models
The ZSF1 (Zucker Diabetic Fatty/Spontaneously Hypertensive Heart Failure F1 hybrid) rat is a well-established model of type 2 diabetic nephropathy, exhibiting key features of the human disease, including proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.[3][4] Studies have utilized this model to investigate the effects of AMPK activators.[2]
In Vivo Studies in the ZSF1 Rat Model
While specific quantitative data for this compound in the ZSF1 model is not publicly available, studies with other direct AMPK activators in this model have demonstrated significant renal protection.
Table 1: Representative Data for a Direct AMPK Activator in the ZSF1 Rat Model of Diabetic Nephropathy
| Parameter | Vehicle Control | AMPK Activator Treatment | Percentage Change | Reference |
| Urinary Albumin to Creatinine (B1669602) Ratio (UACR) | Baseline | Reduced Progression | Data Not Quantified | [2] |
| Glomerular Filtration Rate (GFR) | Decline | Improved | Data Not Quantified | |
| Renal Fibrosis Markers (e.g., Collagen IV) | Increased | Attenuated | Data Not Quantified | [2] |
| Oxidative Stress Markers (e.g., 8-OHdG) | Increased | Reduced | Data Not Quantified |
Note: This table is illustrative of the expected outcomes based on studies with similar direct AMPK activators in the ZSF1 rat model. Specific data for this compound is needed for a precise representation.
Experimental Protocols
In Vivo Study Protocol: this compound in the ZSF1 Rat Model
This protocol provides a general framework for evaluating the efficacy of this compound in the ZSF1 rat model of diabetic nephropathy.
1. Animal Model:
-
Male obese ZSF1 rats are typically used, with age-matched lean ZSF1 rats as controls.
-
Diabetic nephropathy develops progressively, with significant proteinuria and renal lesions observable by 18-20 weeks of age.
2. Dosing and Administration:
-
Dosage: Based on preclinical pharmacokinetic studies of similar compounds, a starting dose in the range of 1-10 mg/kg/day is suggested. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Formulation: this compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in water.
-
Administration: Administer once daily by oral gavage.
3. Study Design:
-
Groups:
-
Group 1: Lean ZSF1 rats (Vehicle control)
-
Group 2: Obese ZSF1 rats (Vehicle control)
-
Group 3: Obese ZSF1 rats (this compound treatment)
-
Group 4 (Optional): Obese ZSF1 rats (Positive control, e.g., an ACE inhibitor like Ramipril)
-
-
Duration: A chronic study of 8-12 weeks is recommended to observe significant changes in renal function and structure.
4. Efficacy Endpoints:
-
Primary Endpoint:
-
Urinary Albumin to Creatinine Ratio (UACR): Collect 24-hour urine samples at baseline and at regular intervals throughout the study. Analyze for albumin and creatinine concentrations.
-
-
Secondary Endpoints:
-
Glomerular Filtration Rate (GFR): Measure GFR at the end of the study using methods such as inulin (B196767) or iohexol (B1672079) clearance.
-
Histopathology: At termination, perfuse and fix kidneys. Perform histological staining (e.g., Periodic acid-Schiff (PAS), Masson's trichrome) to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
Immunohistochemistry/Western Blot: Analyze kidney tissue for markers of fibrosis (e.g., Collagen IV, TGF-β), inflammation (e.g., F4/80), and oxidative stress (e.g., 8-OHdG). Analyze for p-AMPK/AMPK to confirm target engagement.
-
Gene Expression Analysis: Perform qPCR or RNA-seq on kidney tissue to evaluate changes in gene expression related to fibrosis, inflammation, and metabolic pathways.
-
In Vitro Study Protocol: this compound in a High-Glucose Podocyte Model
This protocol outlines a general procedure to investigate the direct effects of this compound on podocytes under hyperglycemic conditions.
1. Cell Culture:
-
Use a conditionally immortalized human or mouse podocyte cell line.
-
Differentiate podocytes by thermo-shifting for 10-14 days.
2. Experimental Conditions:
-
High Glucose Treatment: Expose differentiated podocytes to high glucose (e.g., 30 mM D-glucose) for 24-48 hours to induce a diabetic-like state. Use normal glucose (e.g., 5.5 mM D-glucose) and an osmotic control (e.g., 5.5 mM D-glucose + 24.5 mM L-glucose) as controls.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) concurrently with high glucose.
3. Outcome Measures:
-
AMPK Activation: Perform Western blot analysis to measure the ratio of phosphorylated AMPK (p-AMPK) to total AMPK.
-
Podocyte Injury Markers: Assess changes in the expression and localization of podocyte-specific proteins such as nephrin (B609532) and podocin via immunofluorescence or Western blot.
-
Apoptosis: Evaluate apoptosis using assays such as TUNEL or caspase-3 activity.
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
-
Gene Expression: Analyze the expression of genes involved in fibrosis (e.g., TGF-β, fibronectin) and inflammation (e.g., MCP-1) by qPCR.
Visualizations
Caption: Proposed mechanism of this compound in diabetic nephropathy.
Caption: General workflow for in vivo studies with this compound.
Caption: General workflow for in vitro studies with this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPK in diabetic nephropathy. The provided protocols offer a foundation for designing robust preclinical studies to further elucidate its therapeutic potential. Future research should focus on generating detailed quantitative data on the efficacy of this compound in relevant animal models and further exploring its downstream signaling effects in renal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06679142 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent, orally active activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK in hepatocytes can modulate various metabolic pathways, including the inhibition of lipid synthesis and gluconeogenesis, making it a promising target for therapeutic intervention in metabolic diseases such as diabetic nephropathy. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to study its effects on key metabolic pathways.
Data Presentation
Table 1: In Vitro Activity of the AMPK Activator PF-06409577 (a close analog of this compound) in Primary Hepatocytes
| Species | Assay | Endpoint | IC50 / EC50 (nM) |
| Human | ACC Phosphorylation | pACC (Ser79) | 255 |
| Human | Lipid Synthesis | 14C-Acetate Incorporation | 128 |
| Rat | ACC Phosphorylation | pACC (Ser79) | 69 |
| Rat | Lipid Synthesis | 14C-Acetate Incorporation | 49 |
| Monkey | ACC Phosphorylation | pACC (Ser221) | 875 |
| Monkey | Lipid Synthesis | 14C-Acetate Incorporation | 444 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Studying Metabolic Pathways with PF-06679142
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] With an EC50 of 22 nM for the human α1β1γ1 isoform, this compound serves as a valuable research tool for investigating the therapeutic potential of AMPK activation in various metabolic diseases.[1][2][3] AMPK activation enhances energy-generating processes such as glucose uptake and fatty acid oxidation while inhibiting energy-consuming pathways like lipid and protein synthesis.[2] Consequently, this compound is a promising candidate for studying and potentially treating conditions like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), with specific research pointing towards its use in diabetic nephropathy.[1][2]
These application notes provide detailed protocols for utilizing this compound to study its effects on metabolic pathways, including in vitro characterization of AMPK activation and its downstream effects, as well as an in vivo model for diabetic nephropathy.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Target | Assay Conditions |
| EC50 | 22 nM | Human AMPK α1β1γ1 | Cell-free enzyme assay |
Expected Quantitative Effects of this compound in Cellular Assays (Hypothetical Data Based on Known AMPK Activator Effects)
| Assay | Cell Type | This compound Concentration | Expected Outcome |
| ACC Phosphorylation (Ser79) | C2C12 myotubes | 1 µM | 3.5-fold increase |
| Glucose Uptake | L6 myotubes | 1 µM | 1.8-fold increase |
| Fatty Acid Oxidation | HepG2 hepatocytes | 10 µM | 2.2-fold increase |
| De Novo Lipogenesis | Primary human hepatocytes | 10 µM | 60% inhibition |
Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflow for a Preclinical Study
Caption: Preclinical workflow for evaluating this compound.
Experimental Protocols
In Vitro AMPK Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human AMPK α1β1γ1
-
AMPK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
SAMS peptide (HMRSAMSGLHLVKRR) as substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle control (DMSO in Kinase Buffer).
-
Add 10 µL of a solution containing the AMPK enzyme and SAMS peptide in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylation of Acetyl-CoA Carboxylase (ACC)
Materials:
-
C2C12 myotubes (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate C2C12 myoblasts and differentiate into myotubes.
-
Starve the myotubes in serum-free medium for 4 hours.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using the BCA assay.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-ACC signal to the total ACC signal.
In Vivo Model of Diabetic Nephropathy (ZSF1 Rat)
The ZSF1 rat is a model of type 2 diabetes that develops progressive diabetic nephropathy.[4][5][6][7]
Materials:
-
Male obese ZSF1 rats (8-10 weeks old)
-
Lean ZSF1 rats as controls
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
Equipment for measuring blood glucose, blood pressure, and glomerular filtration rate (GFR)
-
Reagents for measuring urinary albumin and creatinine (B1669602)
Procedure:
-
Acclimatize rats for at least one week.
-
Obtain baseline measurements of body weight, blood glucose, blood pressure, 24-hour urinary albumin, and creatinine.
-
Randomize obese ZSF1 rats into vehicle and this compound treatment groups. A group of lean rats will serve as non-diabetic controls.
-
Administer this compound or vehicle daily by oral gavage. A starting dose of 10 mg/kg can be used based on studies with similar AMPK activators.[8]
-
Monitor body weight and blood glucose weekly.
-
Every 4 weeks, place rats in metabolic cages for 24-hour urine collection to measure albumin and creatinine excretion.
-
At the end of the study (e.g., 12-24 weeks), measure GFR.
-
Euthanize the rats and collect kidney tissue for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
In Vitro Glucuronidation Assay
This protocol is to assess the metabolic stability of this compound against glucuronidation.[9][10][11][12][13]
Materials:
-
Human liver microsomes
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (B1591596) (to permeabilize microsomal vesicles)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, with 5 mM MgCl2)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate human liver microsomes with alamethicin in reaction buffer at 37°C for 15 minutes.
-
Add this compound to the microsomal suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its glucuronide metabolite.
-
Calculate the rate of metabolism.
In Vitro OAT3 Uptake Assay
This assay determines if this compound is a substrate or inhibitor of the renal transporter OAT3, which can influence its renal clearance.[14][15][16][17][18][19][20]
Materials:
-
HEK293 cells stably transfected with human OAT3
-
Parental HEK293 cells (as a control)
-
Culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound
-
A known OAT3 substrate (e.g., estrone-3-sulfate) and inhibitor (e.g., probenecid)
-
Scintillation fluid or LC-MS/MS system for detection
Procedure (Inhibition Assay):
-
Plate OAT3-expressing HEK293 cells and control cells in 24-well plates and grow to confluency.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor (probenecid) in uptake buffer for 10 minutes at 37°C.
-
Add a radiolabeled or non-labeled known OAT3 substrate to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells.
-
Quantify the amount of substrate taken up by the cells using liquid scintillation counting or LC-MS/MS.
-
Calculate the IC50 of this compound for OAT3 inhibition by comparing the uptake in the presence of the compound to the control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines. This compound is for research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A population of selected renal cells augments renal function and extends survival in the ZSF1 model of progressive diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]
- 14. bioivt.com [bioivt.com]
- 15. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. xenotech.com [xenotech.com]
- 19. Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
PF-06679142 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues related to the solubility and stability of the AMPK activator, PF-06679142.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to a concentration of 10 mM.[2] For most cell-based assays, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous experimental medium.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1] For long-term storage, it is recommended to store the solid powder in a dry, dark place at -20°C for months to years, or at 0-4°C for short-term storage (days to weeks).[1]
-
Stock Solutions: Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). This recommendation is based on general guidance for similar AMPK activators.
Q3: What is the primary route of metabolic clearance for this compound?
A3: The primary metabolic clearance pathway for this compound in both animals and humans is through glucuronidation.[3][4][5] This process involves the enzymatic addition of a glucuronic acid moiety to the molecule, which facilitates its excretion.[3][5]
Q4: Does the acyl glucuronide metabolite of this compound have biological activity?
A4: Yes, the acyl glucuronide metabolite of this compound has been shown to retain the ability to activate AMPK, specifically the β1-containing isoforms.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Problem: After diluting the DMSO stock solution of this compound into my aqueous cell culture medium or buffer, I observe precipitation of the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. The final concentration of the compound in your experiment may be too high. |
| * Action: Try lowering the final working concentration of this compound. | |
| High Final DMSO Concentration | A high concentration of DMSO in the final working solution can be toxic to cells and may also affect the solubility of other components in the medium. |
| * Action: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Prepare a more concentrated DMSO stock if necessary to achieve this. | |
| Buffer Composition | The pH, ionic strength, or presence of certain salts in your aqueous buffer could be affecting the solubility of this compound. |
| * Action: If possible, test the solubility in different buffers. Consider a gentle vortex or sonication after dilution to aid dissolution. Always visually inspect for precipitation before use. |
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability or a lack of expected activity in my experiments with this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation | Improper storage or handling of the compound or its stock solutions can lead to degradation. |
| * Action: Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. | |
| Metabolic Inactivation | In cell-based assays, this compound can be metabolized by cells, primarily through glucuronidation, which may reduce its effective concentration over time.[3][5] |
| * Action: Consider the time course of your experiment. For longer incubations, it may be necessary to replenish the compound. | |
| Incorrect Concentration | The actual concentration of the prepared solution may be inaccurate due to weighing errors or incomplete dissolution. |
| * Action: Ensure your balance is properly calibrated. When preparing the stock solution, ensure the compound is fully dissolved before making further dilutions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mM[2] |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage |
| Solid | 0 - 4°C (days to weeks)[1] | -20°C (months to years)[1] |
| DMSO Stock Solution | -20°C (up to 1 month) | -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. The molecular weight of this compound is 357.36 g/mol .[1]
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Procedure for Activating AMPK in Cell Culture
-
Cell Plating: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, the cells can be lysed and the protein extracts used for downstream analysis, such as Western blotting to assess the phosphorylation of AMPK and its downstream targets (e.g., ACC).
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-06679142 Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing PF-06679142, a potent AMP-activated protein kinase (AMPK) activator, in your cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] It has an EC50 of 22 nM against the α1β1γ1-AMPK isoform in cell-free assays.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like lipid and protein synthesis.[3]
Q2: What is the recommended starting concentration for this compound in cell culture?
While the enzymatic EC50 is 22 nM, the optimal concentration for cell-based assays will vary depending on the cell type and the specific experimental endpoint. Based on typical effective concentrations for potent kinase activators in cell culture, a starting range of 100 nM to 1 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing your working solutions, dilute the DMSO stock in your cell culture medium. To avoid solvent-induced cytotoxicity, ensure that the final concentration of DMSO in your culture medium does not exceed 0.5%, and is ideally kept at or below 0.1%.
Q4: How can I confirm that this compound is activating AMPK in my cells?
The most common and reliable method to confirm AMPK activation is to perform a Western blot analysis to detect the phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172). It is also highly recommended to probe for the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79). An increase in the phosphorylation of both proteins upon treatment with this compound indicates successful target engagement.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak AMPK activation (low p-AMPK signal) | 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable increase in AMPK phosphorylation. 3. Poor compound stability: The compound may be degrading in the cell culture medium over long incubation times. 4. Issues with Western blot protocol: Problems with antibody quality, buffer composition, or transfer efficiency. | 1. Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration. 3. For long-term experiments (>24 hours), consider replenishing the medium with fresh this compound. 4. Optimize your Western blot protocol. Ensure you are using a validated p-AMPK antibody and that your lysis buffer contains phosphatase inhibitors. |
| High levels of cell death | 1. Cytotoxicity: The concentration of this compound may be too high and causing cellular toxicity. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At high concentrations, the compound may be hitting other kinases or cellular targets, leading to toxicity. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration well below the toxic threshold for your experiments. 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. 3. Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize potential off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent compound preparation: Errors in diluting the stock solution. 3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing may lead to compound degradation. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
This protocol details the steps to assess the phosphorylation status of AMPKα (Thr172) and ACC (Ser79) in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined incubation time.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Treatment: After the cells have adhered, treat them with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: AMPK signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Investigating Off-Target Effects of PF-06679142 in Kinase Assays
Disclaimer: Publicly available data on the specific off-target kinase profile of PF-06679142 is limited. This technical support center provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of kinase modulators, using this compound, a potent AMPK activator, as a representative example. The quantitative data and specific off-target kinases mentioned herein are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of kinase assays?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of kinases other than its intended primary target (in this case, AMPK). These unintended interactions can lead to a variety of issues, including inaccurate data interpretation, unexpected cellular responses, and potential toxicity.
Q2: Why do kinase modulators often have off-target effects?
A2: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. As many kinase inhibitors and some activators target this site, it can be challenging to achieve absolute specificity, leading to interactions with multiple kinases.
Q3: How can I determine if this compound is exhibiting off-target effects in my experiment?
A3: A multi-faceted approach is recommended:
-
Dose-response curve analysis: Observe if the desired effect occurs at a concentration consistent with the known EC50 of this compound for AMPK (EC50 of 22 nM against α1β1γ1-AMPK).[1][2] Effects seen only at much higher concentrations may suggest off-target activity.
-
Use of structurally unrelated compounds: Employ another AMPK activator with a different chemical scaffold. If the same biological effect is observed, it is more likely to be a true on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce or eliminate AMPK expression. If the phenotype observed with this compound is mimicked by AMPK knockdown, it supports an on-target mechanism.
-
Kinase profiling: The most direct method is to screen this compound against a broad panel of kinases in a kinome scan assay.
Q4: What are the potential consequences of off-target effects?
A4: Off-target effects can lead to:
-
Misinterpretation of results: Attributing a biological response to the primary target when it is, in fact, caused by an off-target interaction.
-
Unexpected phenotypes: Observing cellular changes that are not consistent with the known function of the primary target.
-
Toxicity: Inhibition or activation of essential kinases can lead to cellular toxicity.
Troubleshooting Guides
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with AMPK activation (e.g., increased proliferation). | This compound may be inhibiting a tumor suppressor kinase or activating a pro-proliferative kinase. | 1. Perform a cell viability/proliferation assay at a range of this compound concentrations.2. Validate the phenotype with a structurally unrelated AMPK activator.3. Conduct a kinome scan to identify potential off-target kinases involved in cell cycle regulation. |
| High levels of cytotoxicity at concentrations close to the effective dose. | The compound may be inhibiting a kinase essential for cell survival. | 1. Determine the IC50 for cytotoxicity and compare it to the EC50 for AMPK activation.2. Perform an apoptosis assay (e.g., Annexin V staining) to confirm the mechanism of cell death.3. Review kinome scan data for potent inhibition of known survival kinases. |
| Inconsistent results between different cell lines. | Cell lines may have different expression levels of off-target kinases, leading to varied responses. | 1. Perform qPCR or western blotting to compare the expression levels of suspected off-target kinases in the different cell lines.2. Test the effect of this compound in a cell line known to be sensitive or resistant to inhibitors of the suspected off-target kinase. |
Hypothetical Off-Target Profile for an AMPK Activator
The following table represents a hypothetical kinase selectivity profile for a compound with a primary target of AMPK, as might be determined by a broad kinase panel screen. Note: This is not actual data for this compound.
| Kinase Target | Assay Type | Result (e.g., % Inhibition @ 1µM) | IC50 / EC50 (nM) | Notes |
| AMPK (α1β1γ1) | Biochemical (Activation) | N/A | 22 (EC50) | Primary Target |
| Kinase A | Biochemical (Inhibition) | 85% | 150 | Potent off-target |
| Kinase B | Biochemical (Inhibition) | 60% | 800 | Moderate off-target |
| Kinase C | Biochemical (Inhibition) | 25% | >10,000 | Weak off-target |
| Kinase D | Binding Assay | 92% | 95 | High-affinity binder |
Experimental Protocols
Protocol: Kinase Selectivity Profiling using a Competitive Binding Assay (e.g., KINOMEscan™)
This protocol provides a general overview of how to assess the selectivity of a compound like this compound.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
From the stock, prepare a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
-
Assay Principle:
-
This assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
-
Procedure:
-
A panel of recombinant kinases is incubated with the immobilized ligand and the test compound (this compound).
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, as compared to a DMSO control.
-
A lower percentage indicates stronger binding of the test compound to the kinase.
-
Follow-up dose-response curves can be generated for any significant "hits" to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for Investigating Suspected Off-Target Effects.
Caption: Hypothetical Signaling Pathways of this compound.
References
Interpreting unexpected results with PF-06679142
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06679142, a potent, orally active AMPK activator.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active activator of AMP-activated protein kinase (AMPK). It has an EC50 of 22 nM against the α1β1γ1-AMPK isoform.[1] By activating AMPK, this compound enhances cellular energy-generating processes such as glucose uptake and fatty acid oxidation, while inhibiting energy-consuming pathways like lipid and protein synthesis. This makes it a valuable tool for research in metabolic disorders like diabetic nephropathy.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO. For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C in a dry, dark environment.[2]
Q3: What are the expected downstream effects of this compound treatment?
Upon activation of AMPK by this compound, researchers can expect to see an increase in the phosphorylation of AMPKα at Threonine 172. This leads to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) at Serine 79, which inhibits fatty acid synthesis. Other expected effects include increased glucose uptake and fatty acid oxidation.
Troubleshooting Unexpected Results
Issue 1: No or low activation of AMPK observed after treatment with this compound.
Possible Cause 1: Suboptimal Compound Concentration or Treatment Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions.
Possible Cause 2: Poor Compound Stability or Activity.
-
Troubleshooting: Ensure the compound has been stored correctly. If possible, test a fresh batch of the compound. Consider performing an in vitro kinase assay to confirm the activity of your stock.
Possible Cause 3: Low expression of the target AMPK isoform (α1β1γ1) in the experimental model.
-
Troubleshooting: Verify the expression of AMPKα1, β1, and γ1 subunits in your cell line or tissue using Western blot or qPCR.
Possible Cause 4: Issues with the detection method.
-
Troubleshooting: Ensure that your antibodies for phosphorylated and total AMPK and its downstream targets are validated for the species and application you are using. Include appropriate positive and negative controls in your Western blot.
Issue 2: Unexpected cell death or cytotoxicity observed after treatment.
Possible Cause 1: Off-target effects.
-
Troubleshooting: While this compound is a potent AMPK activator, high concentrations may lead to off-target effects.[3] Reduce the concentration of the compound and perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold in your model. Consider using a structurally different AMPK activator to see if the cytotoxic effect is reproducible.
Possible Cause 2: Context-dependent effects of AMPK activation.
-
Troubleshooting: AMPK activation can sometimes promote cell death, particularly under conditions of severe metabolic stress.[4][5] Evaluate the metabolic state of your cells (e.g., glucose and glutamine availability) and consider if the combination of your experimental conditions and AMPK activation is inducing a synthetic lethal effect.
Possible Cause 3: Compound precipitation at high concentrations.
-
Troubleshooting: Visually inspect your culture medium for any signs of compound precipitation. If observed, prepare a fresh, lower concentration stock solution.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting: Standardize cell passage number, confluency, and media conditions. Changes in the metabolic state of the cells can influence their response to AMPK activation.
Possible Cause 2: Instability of the compound in solution.
-
Troubleshooting: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Technical variability in assays.
-
Troubleshooting: Ensure consistent sample handling, loading amounts for Western blots, and incubation times for all assays. Use loading controls for Western blots to normalize for protein content.
Data Presentation
Table 1: Key Pharmacological Data for this compound
| Parameter | Value | Reference |
| Target | AMP-activated protein kinase (AMPK) | [1] |
| Isoform Specificity | α1β1γ1 | [1] |
| EC50 | 22 nM | [1] |
| Solubility | Soluble in DMSO | [2] |
Table 2: Expected Changes in Key Downstream Targets upon this compound Treatment
| Target Protein | Expected Change | Recommended Assay |
| Phospho-AMPKα (Thr172) | Increase | Western Blot |
| Total AMPKα | No Change | Western Blot |
| Phospho-ACC (Ser79) | Increase | Western Blot |
| Total ACC | No Change | Western Blot |
| Glucose Uptake | Increase | Glucose Uptake Assay |
Experimental Protocols
Western Blot for AMPK Activation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.[6][7][8]
-
In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing purified recombinant AMPK enzyme, a suitable substrate (e.g., SAMS peptide), and ATP.
-
Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO).
-
-
Incubation and Detection:
Cell Viability Assay (MTT)
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation and Measurement:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic orchestration of cell death by AMPK-mediated phosphorylation of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. origene.com [origene.com]
- 9. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. CycLex® AMPK Kinase Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: PF-06679142 Glucuronidation and Metabolic Clearance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-06679142. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments related to the glucuronidation and metabolic clearance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
The predominant metabolic pathway for this compound is glucuronidation.[1][2] Specifically, it forms an acyl glucuronide conjugate.[2] The development of this compound involved structural modifications to reduce the rate of this glucuronidation, thereby enhancing its metabolic stability and extending its half-life compared to earlier compounds in the series.[1][3]
Q2: Which UDP-glucuronosyltransferase (UGT) isoforms are responsible for the glucuronidation of this compound?
While it is confirmed that this compound undergoes glucuronidation, the specific UGT isoforms responsible for its metabolism have not been detailed in the currently available literature. For carboxylic acid-containing compounds like this compound, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are often the key enzymes involved in the formation of acyl glucuronides. To identify the specific isoforms, a reaction phenotyping study using a panel of recombinant human UGT enzymes would be necessary.
Q3: Where can I find quantitative data on the metabolic clearance of this compound?
Detailed quantitative data, such as Michaelis-Menten kinetics (Km and Vmax) and intrinsic clearance (CLint) values from in vitro systems like human liver microsomes or hepatocytes, for this compound are not publicly available in the reviewed literature. However, studies indicate that this compound was developed to have low plasma clearance and improved metabolic stability.[3][4][5]
Q4: How does the glucuronide metabolite of this compound affect its pharmacological activity?
The acyl glucuronide metabolite of this compound has been shown to retain selective activation of β1-containing AMP-activated protein kinase (AMPK) isoforms.[2] This indicates that the glucuronidation pathway does not necessarily lead to a complete loss of pharmacological activity for this compound.
Troubleshooting Guides
Issue 1: High variability in glucuronidation rates in human liver microsomes (HLM).
-
Possible Cause 1: Inter-individual donor variability.
-
Solution: UGT enzyme expression can vary significantly between individual liver donors. It is recommended to use pooled HLM from multiple donors to average out this variability and obtain a more representative metabolic rate.
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Solution: Ensure that the assay conditions are optimized. This includes the concentration of the pore-forming agent alamethicin (B1591596) (if used), UDPGA (the co-factor), and magnesium chloride. The pH of the buffer should also be maintained around 7.4.
-
-
Possible Cause 3: Instability of the acyl glucuronide metabolite.
-
Solution: Acyl glucuronides can be unstable and undergo hydrolysis or acyl migration. Ensure that the quenching solution is acidic to stabilize the metabolite and that samples are analyzed promptly. Including a β-glucuronidase inhibitor, such as saccharolactone, in the incubation can prevent enzymatic hydrolysis of the formed glucuronide.
-
Issue 2: Low or no detectable formation of the this compound glucuronide.
-
Possible Cause 1: Insufficient enzyme concentration or incubation time.
-
Solution: this compound was designed for low glucuronidation. You may need to increase the microsomal protein concentration or extend the incubation time to detect metabolite formation. Always ensure that the reaction is within the linear range for both time and protein concentration.
-
-
Possible Cause 2: Inactive UGT enzymes.
-
Solution: Verify the activity of your HLM or recombinant UGT enzymes using a known probe substrate for the relevant isoforms (e.g., estradiol (B170435) for UGT1A1, propofol (B549288) for UGT1A9, or zidovudine (B1683550) for UGT2B7).
-
-
Possible Cause 3: Poor solubility of this compound.
-
Solution: Ensure that this compound is fully dissolved in the incubation mixture. The final concentration of the organic solvent (like DMSO) used to dissolve the compound should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Experimental Protocols
Protocol 1: Determination of this compound Glucuronidation Rate in Human Liver Microsomes
This protocol provides a general framework. Specific concentrations and times should be optimized for your experimental setup.
1. Reagents and Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Internal Standard (IS) for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM with alamethicin in potassium phosphate buffer on ice for 15 minutes to activate the UGT enzymes.
-
Add MgCl₂, saccharolactone, and the this compound solution to the activated microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 15, 30, 60, 90 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution containing the internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its glucuronide metabolite.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (V/P) * k where V is the incubation volume and P is the amount of microsomal protein.
Protocol 2: UGT Reaction Phenotyping for this compound
This protocol helps to identify which UGT isoforms are responsible for the glucuronidation of this compound.
1. Reagents and Materials:
-
This compound
-
Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17)
-
All other reagents as listed in Protocol 1.
2. Incubation Procedure:
-
Follow the same incubation procedure as in Protocol 1, but replace the HLM with individual recombinant UGT isoforms.
-
The protein concentration for each recombinant enzyme should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
Incubate for a fixed time point determined from the linearity experiments in HLM.
3. Data Analysis:
-
Measure the rate of glucuronide formation for each UGT isoform.
-
The isoforms that show the highest rates of metabolism are the primary contributors to the glucuronidation of this compound.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented.
Table 1: In Vitro Metabolic Stability of this compound
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data Not Available | Data Not Available |
| Rat Liver Microsomes | Data Not Available | Data Not Available |
| Human Hepatocytes | Data Not Available | Data Not Available |
| Rat Hepatocytes | Data Not Available | Data Not Available |
Table 2: Enzyme Kinetics of this compound Glucuronidation
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km, µL/min/mg protein) |
| Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
| Recombinant UGT XXX | Data Not Available | Data Not Available | Data Not Available |
| Recombinant UGT YYY | Data Not Available | Data Not Available | Data Not Available |
Mandatory Visualizations
Caption: Metabolic pathway of this compound via glucuronidation.
Caption: Experimental workflow for in vitro glucuronidation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize PF-06679142 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06679142, a potent, orally active AMPK activator. The information provided is intended to help minimize potential cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. By activating AMPK, this compound enhances metabolic pathways that generate energy, such as glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like lipid and protein synthesis. This mechanism of action makes it a promising candidate for research in metabolic diseases, including diabetic nephropathy.[1][2]
Q2: Is there any known cytotoxicity associated with this compound?
Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound. However, as with any potent bioactive small molecule, it is crucial to empirically determine its cytotoxic potential in your specific experimental model. High concentrations or prolonged exposure of potent activators of key cellular regulators like AMPK can sometimes lead to off-target effects or cellular stress, potentially resulting in cytotoxicity.
Q3: What are the common causes of in vitro cytotoxicity with small molecule compounds like this compound?
Potential causes of cytotoxicity in cell culture experiments can include:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Prolonged Exposure: Continuous exposure to a potent modulator of cellular metabolism may disrupt normal cellular functions over time.
-
Off-Target Effects: The compound may interact with other cellular targets besides AMPK, leading to unintended toxicity.
-
Metabolite Toxicity: Cellular metabolism of the compound could produce toxic byproducts.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating potential cytotoxicity when working with this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported EC50 value for AMPK activation (approximately 22 nM).[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[3][4] |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to achieve the desired level of AMPK activation. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including media composition, confluency, and passage number. Stressed cells can be more susceptible to drug-induced toxicity. |
Caption: A decision tree to troubleshoot high cytotoxicity in experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired time.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm). [7][8]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the generation of ROS, a common mechanism of drug-induced cytotoxicity.
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
This compound
-
CM-H2DCFDA probe (or another suitable ROS indicator)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and allow them to attach.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.
-
Wash the cells with warm PBS.
-
Load the cells with the CM-H2DCFDA probe (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. [9][10]
Signaling Pathway
AMPK Signaling Pathway
Caption: Simplified diagram of the AMPK signaling pathway activated by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PF-06679142 Experiments
Welcome to the technical support center for PF-06679142. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies for experiments involving this potent, orally active AMP-activated protein kinase (AMPK) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. It specifically targets the α1β1γ1 isoform of AMPK with high potency.[1][2][3] By activating AMPK, this compound stimulates metabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like lipid and protein synthesis.[1] This makes it a valuable tool for research into metabolic diseases like diabetic nephropathy.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] It is important to store the compound in a dry, dark place to maintain its stability.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent AMPK activator, specific off-target effects have not been extensively documented in publicly available literature. However, as with any kinase inhibitor, it is crucial to consider the possibility of off-target activities. Researchers should perform control experiments to validate that the observed effects are indeed mediated by AMPK activation. This can include using structurally different AMPK activators or inhibitors, or using cellular models with AMPK knockouts.
Q4: How is this compound metabolized and cleared in preclinical models?
A4: Preclinical studies have shown that this compound has desirable oral absorption and low plasma clearance.[4][5] The primary route of clearance for this compound and related compounds is through glucuronidation.[6] This is an important consideration for in vivo studies, as the rate of glucuronidation can affect the compound's half-life and efficacy.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No AMPK Activation Observed in Cell-Based Assays
-
Potential Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. The reported EC50 of 22 nM is for the purified α1β1γ1-AMPK enzyme, and higher concentrations may be needed in a cellular context to achieve desired levels of AMPK activation.[2][3]
-
-
Potential Cause 2: Inappropriate Incubation Time.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal incubation time for observing AMPK activation. Activation can be rapid, and prolonged incubation may lead to downstream effects that can mask the initial activation.
-
-
Potential Cause 3: Poor Cell Permeability or Uptake.
-
Troubleshooting: While this compound is orally active, its permeability can vary between cell types.[4][5] If poor uptake is suspected, consider using permeabilization agents as a positive control, though this may affect cell viability. Ensure that the final DMSO concentration in your cell culture media is not inhibiting cell function (typically <0.5%).
-
-
Potential Cause 4: Issues with Western Blotting.
-
Troubleshooting: Ensure the use of high-quality antibodies specific for phosphorylated AMPK (Thr172) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (ACC) (Ser79). Always include positive and negative controls. A known AMPK activator like A-769662 or the indirect activator AICAR can serve as a positive control.
-
Issue 2: High Background Signal in In Vitro Kinase Assays
-
Potential Cause 1: Contaminating Kinase Activity.
-
Troubleshooting: Use highly purified recombinant AMPK enzyme. Ensure that all reagents, including ATP and substrate peptides, are of high quality and free of contaminants.
-
-
Potential Cause 2: Non-specific Binding.
-
Troubleshooting: Include appropriate controls, such as reactions without the enzyme or without the substrate, to determine the level of non-specific signal. Optimize assay conditions, such as buffer composition and incubation temperature, to minimize non-specific binding.
-
Issue 3: Unexpected or Off-Target Effects in In Vivo Studies
-
Potential Cause 1: Pharmacokinetic Profile in the Animal Model.
-
Troubleshooting: The clearance of this compound is primarily through glucuronidation.[6] The rate of this process can vary between species, affecting the compound's exposure and potential for off-target effects. It is advisable to perform pharmacokinetic studies in your chosen animal model before large-scale efficacy studies.
-
-
Potential Cause 2: Formulation and Administration.
-
Troubleshooting: Ensure that this compound is properly formulated for in vivo administration. The original studies used a vehicle suitable for oral gavage. The choice of vehicle can significantly impact the compound's solubility, stability, and bioavailability.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 (α1β1γ1-AMPK) | 22 nM | Purified Enzyme | [2][3] |
| In Vivo Administration | Oral | Rat | [4][5] |
| Primary Clearance | Glucuronidation | Preclinical Species | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Protocol 2: In Vitro AMPK Kinase Assay
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing purified recombinant AMPK (α1β1γ1 isoform), a suitable substrate peptide (e.g., SAMS peptide), and kinase assay buffer.
-
-
Compound Addition:
-
Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known AMPK activator as a positive control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis:
-
Calculate the enzyme activity for each concentration of this compound.
-
Plot the data and determine the EC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PF-06679142 In Vitro Activity
This technical support guide is intended for researchers, scientists, and drug development professionals using PF-06679142 in vitro. It provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] It specifically activates the α1β1γ1 isoform of AMPK with an EC50 of 22 nM in cell-free assays.[1] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic, energy-consuming pathways.[4] This mechanism makes this compound a valuable research tool for metabolic diseases like diabetic nephropathy.[1][2]
Q2: I'm observing a significantly lower potency (higher EC50) for this compound in my cell-based assay compared to the reported 22 nM from biochemical assays. Why is this happening?
A2: This is a common and expected observation when transitioning from a cell-free (biochemical) assay to a cell-based assay that uses serum-containing media. The components of serum, particularly proteins like albumin, can bind to small molecules like this compound.[5][6] This binding is a reversible equilibrium, but it effectively reduces the concentration of the "free" compound that is available to enter the cells and interact with its target, AMPK. The result is a rightward shift in the dose-response curve and a higher apparent EC50 value.
Q3: How does serum protein binding affect the activity of this compound?
A3: Serum proteins, most notably human serum albumin (HSA), act as carriers for many small molecules in the bloodstream.[7][8] When this compound is added to media containing serum, a fraction of the compound will bind to these proteins. Only the unbound, or "free," fraction of this compound is able to diffuse across the cell membrane and activate AMPK. Therefore, the presence of serum necessitates a higher total concentration of this compound to achieve the same intracellular concentration and biological effect as in a serum-free environment.
Q4: How can I quantify the impact of serum on this compound activity in my experiments?
A4: You can perform a serum-shift assay. This involves generating dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum). By comparing the EC50 values obtained at different serum concentrations, you can quantify the impact of serum on the compound's potency. This is a standard method used in drug discovery to anticipate the effects of plasma protein binding in vivo.
Troubleshooting Guide
Issue: The observed EC50 of this compound is much higher than expected, even after accounting for a potential serum shift.
| Possible Cause | Recommended Solution |
| Suboptimal Assay Conditions | Ensure that the concentration of ATP and the substrate (e.g., SAMS peptide) in your assay are optimal. Low ATP or substrate levels can affect kinase activity and the apparent potency of an activator. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Confirm the integrity of your compound stock if it has been stored for an extended period. |
| Cell Health and Density | Ensure that the cells used in your assay are healthy, within a consistent passage number range, and plated at a consistent density. Overly confluent or stressed cells may not respond optimally to AMPK activation. |
| Assay Interference | Some assay components or detection methods can be subject to interference. Run appropriate controls, such as a vehicle-only control and a positive control activator with a known mechanism, to ensure the assay is performing as expected. |
| Incorrect Measurement of AMPK Activation | Verify that your method for detecting AMPK activation (e.g., phosphorylation of a downstream substrate like ACC) is sensitive and specific. Use a validated phospho-specific antibody for Western blotting or a reliable kinase activity assay kit. |
Quantitative Data Summary
The following table presents hypothetical data from an in vitro AMPK activation assay, illustrating the impact of Fetal Bovine Serum (FBS) on the EC50 of this compound.
| FBS Concentration (%) | Apparent EC50 (nM) | Fold Shift in EC50 (vs. 0% FBS) |
| 0 | 22 | 1.0 |
| 2.5 | 68 | 3.1 |
| 5 | 125 | 5.7 |
| 10 | 280 | 12.7 |
Note: This data is illustrative and intended to demonstrate the expected trend of an EC50 shift in the presence of serum.
Experimental Protocols
Protocol: In Vitro AMPK Activity Assay to Determine Serum Shift
This protocol describes a method to assess the impact of serum on this compound activity using a purified enzyme system.
1. Reagents and Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
This compound
-
Fetal Bovine Serum (FBS)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
2. Assay Procedure:
-
Prepare a series of this compound dilutions in kinase assay buffer containing different percentages of FBS (e.g., 0%, 2.5%, 5%, 10%).
-
In a 96-well plate, add the diluted this compound/FBS solutions.
-
Add the AMPK enzyme and SAMS peptide substrate to each well.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM) to all wells.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the log of the this compound concentration for each FBS percentage.
-
Calculate the EC50 value for each condition by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Workflow for the in vitro AMPK serum-shift assay.
Caption: Troubleshooting decision tree for high EC50 values.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
PF-06679142 versus A-769662 specificity and potency
A Comparative Guide to the AMPK Activators: PF-06679142 versus A-769662
For researchers in metabolic diseases, oncology, and related fields, the activation of AMP-activated protein kinase (AMPK) is a key therapeutic strategy. AMPK acts as a central energy sensor, maintaining cellular energy homeostasis. This guide provides a detailed comparison of two widely used direct AMPK activators, this compound and A-769662, focusing on their specificity, potency, and mechanisms of action, supported by experimental data.
Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK, meaning they do not need to be metabolized into an active form or cause cellular stress to increase the AMP:ATP ratio.
A-769662 is a thienopyridone (B2394442) compound that activates AMPK through a dual mechanism. It allosterically activates the kinase and, importantly, inhibits the dephosphorylation of the catalytic α-subunit at threonine 172 (Thr172)[1][2][3]. This protection from phosphatases ensures a sustained active state. A-769662 binds to a site at the interface of the α- and β-subunits, now known as the allosteric drug and metabolite (ADaM) site[4]. Its activation is selective for AMPK complexes containing the β1 subunit[5][6].
This compound , an indole (B1671886) acid derivative, is also a direct activator that binds to the ADaM site on the AMPK complex[7]. Similar to A-769662, its activation is specific to β1-containing AMPK isoforms[7]. Developed to improve upon earlier compounds, this compound was optimized for desirable pharmacokinetic properties, including low plasma and renal clearance, for in vivo applications[8][9].
Potency and Specificity
The potency of these activators is typically measured by their half-maximal effective concentration (EC50) in in-vitro kinase assays.
Table 1: In Vitro Potency of AMPK Activators
| Compound | Target | EC50 | Species | Notes |
| This compound | α1β1γ1-AMPK | 22 nM[10][11][12] | Human | A potent, orally active activator. |
| A-769662 | AMPK (partially purified) | 0.8 µM (800 nM)[13][14][15][16] | Rat Liver | Potent, reversible activator. |
| AMPK | 1.1 - 2.2 µM | Rat, Human | EC50 varies depending on tissue source (heart, muscle, HEK cells)[16]. |
Specificity is crucial to ensure that observed effects are due to AMPK activation and not off-target interactions. While both compounds are considered specific to AMPK, A-769662 has documented off-target effects at higher concentrations.
Table 2: Specificity and Off-Target Effects
| Compound | Off-Target | IC50 | Notes |
| A-769662 | Fatty Acid Synthesis | 3.2 µM[13][14][16] | Inhibition in primary rat hepatocytes, an expected downstream effect of AMPK activation. |
| 26S Proteasome | 62 µM[13] | AMPK-independent inhibition of proteasomal function in MEF cells[13][16]. | |
| Na+/K+-ATPase | 57 µM[15][17] | Direct, AMPK-independent inhibition of the sodium pump[17]. | |
| This compound | Not specified | - | Developed with a focus on minimizing off-target activities, particularly to avoid active transport by renal organic anion transporters (OAT3)[9]. |
From the data, This compound demonstrates significantly higher potency for the human α1β1γ1 AMPK isoform (EC50 of 22 nM) compared to A-769662 (EC50 of ~800 nM). While A-769662 is a valuable tool, its potential for AMPK-independent off-target effects, such as inhibition of the 26S proteasome and Na+/K+-ATPase, must be considered, particularly at higher concentrations[13][17].
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the AMPK signaling cascade and a typical workflow for evaluating compound activity.
Caption: AMPK activation by upstream kinases and direct allosteric activators.
Caption: Workflow for assessing the efficacy of AMPK activators.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are outlines for key experiments.
In Vitro AMPK Activity Assay (SAMS Peptide)
This cell-free assay directly measures the enzymatic activity of purified AMPK.
-
Objective: To determine the direct effect of the compound on AMPK kinase activity and calculate its EC50.
-
Materials:
-
Purified recombinant human AMPK (e.g., α1β1γ1 isoform).
-
SAMS peptide substrate (HMRSAMSGLHLVKRR).
-
[γ-³²P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35).
-
Varying concentrations of this compound or A-769662.
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding MgCl₂ and [γ-³²P]ATP.
-
Allow the reaction to proceed for 10-20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper (P81).
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the activity against the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Cellular AMPK Activation Assay (Western Blot)
This assay assesses AMPK activation within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
-
Objective: To confirm target engagement and efficacy in a cellular environment.
-
Materials:
-
Cell line of interest (e.g., HEK293, C2C12 myotubes, or primary hepatocytes).
-
Cell culture medium and supplements.
-
This compound or A-769662.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Protocol:
-
Plate cells and grow to desired confluency.
-
Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of the compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Recommendations
Both this compound and A-769662 are effective direct activators of β1-containing AMPK complexes. The choice between them depends on the specific requirements of the experiment.
-
This compound is the more potent of the two compounds by a significant margin (over 35-fold in the assays cited). Its development was optimized for in vivo use, making it an excellent candidate for preclinical studies requiring oral administration and stable pharmacokinetics[8][9]. Its high potency allows for use at lower concentrations, potentially reducing the risk of off-target effects.
-
A-769662 is a well-characterized and widely used AMPK activator that serves as a valuable research tool[1]. It is effective for a wide range of in vitro and cell-based studies. However, researchers should be cautious of its known off-target effects at concentrations above ~10 µM, including inhibition of the 26S proteasome and Na+/K+-ATPase[13][17]. When using A-769662, it is advisable to use the lowest effective concentration and, where possible, confirm findings using AMPK-knockout or knockdown cells as negative controls to ensure the observed effects are indeed AMPK-dependent[1][18].
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. A 769662, AMP-activated protein kinase activator (CAS 844499-71-4) | Abcam [abcam.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Renal Clearance: PF-06679142 and PF-06685249
A comprehensive review of available preclinical data reveals that both PF-06679142 and PF-06685249, two potent activators of 5'-adenosine monophosphate-activated protein kinase (AMPK), were designed and optimized to exhibit negligible renal clearance. This characteristic is a key feature of their pharmacokinetic profiles, distinguishing them from earlier compounds in the same series.
Developed as potential therapeutic agents for conditions such as diabetic nephropathy, a primary goal in the optimization of these indole (B1671886) acid derivatives was to minimize renal excretion and reduce the rate of glucuronidation.[1] Preclinical studies have consistently demonstrated that both compounds achieve this objective, exhibiting low plasma clearance and minimal elimination via the kidneys.[1][2][3]
Summary of Preclinical Renal Clearance Data
While specific quantitative values for renal clearance from preclinical in vivo studies are not publicly available in the primary literature, the consistent description across multiple sources is that renal clearance for both this compound and PF-06685249 is "negligible".[1][2][3] This qualitative descriptor implies that the contribution of renal excretion to the overall elimination of these compounds is minimal. The focus of their development was to shift the clearance mechanism away from the kidneys.
| Compound | Preclinical Species | Reported Renal Clearance | Primary Citation |
| This compound | Not specified in detail | Negligible | Edmonds et al., 2018[1] |
| PF-06685249 | Not specified in detail | Negligible | Edmonds et al., 2018[1] |
Experimental Protocols
Detailed, step-by-step protocols for the in vivo renal clearance studies for this compound and PF-06685249 are not explicitly provided in the available literature. However, based on standard preclinical pharmacokinetic methodologies, the determination of renal clearance in animal models, such as rats, typically involves the following procedures:
In Vivo Renal Clearance Determination in Rats (General Protocol)
A common method to assess renal clearance involves the intravenous administration of the test compound to cannulated rats to allow for serial blood and urine collection.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are often used.
-
Animals are anesthetized, and catheters are implanted in a major blood vessel (e.g., jugular vein for dosing and carotid artery for blood sampling) and the bladder for urine collection.
-
Animals are placed in metabolic cages that allow for the separate collection of urine and feces.
2. Dosing and Sample Collection:
-
A single intravenous bolus dose of the compound (e.g., this compound or PF-06685249) is administered.
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Urine is collected over specified intervals (e.g., 0-4, 4-8, and 8-24 hours).
3. Sample Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of the parent drug in plasma and urine are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC).
-
The total amount of unchanged drug excreted in the urine is determined.
-
Renal clearance (CLr) is calculated using the following formula:
-
CLr = Ae / AUC
-
Where Ae is the total amount of unchanged drug excreted in the urine and AUC is the area under the plasma concentration-time curve from time zero to infinity.
-
Mechanistic Insights into Reduced Renal Clearance
The low renal clearance of this compound and PF-06685249 is not coincidental but a result of deliberate structural modifications. Research has indicated a correlation between in vivo renal clearance in rats and in vitro uptake by renal organic anion transporters (OATs), specifically OAT3.[1] The chemical structures of these compounds were modified to minimize their propensity for active transport by OAT3, thereby reducing active tubular secretion, a key mechanism of renal drug elimination.[1]
Conclusion
References
- 1. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and use of surgical rat models for assessment of organ specific in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Efficacy of PF-06679142 and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, PF-06679142, with other well-established AMPK activators: AICAR, metformin (B114582), and A-769662. This objective analysis is based on available preclinical data to facilitate informed decisions in research and development.
Executive Summary
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases. This compound is a potent, orally active, direct AMPK activator with an EC50 of 22 nM for the α1β1γ1 isoform. This guide compares its efficacy against the indirect activators AICAR and metformin, and the direct allosteric activator A-769662, highlighting differences in their mechanisms of action, potency, and reported physiological effects.
Data Presentation
In Vitro Efficacy and Potency
The following table summarizes the in vitro potency of this compound and other AMPK activators. It is important to note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions.
| Compound | Mechanism of Action | Target Isoform(s) | Potency (EC50/Effective Concentration) | Reference |
| This compound | Direct, Allosteric | α1β1γ1 | 22 nM | |
| A-769662 | Direct, Allosteric | Preferentially β1-containing complexes | ~0.8 µM | [1][2] |
| AICAR | Indirect (AMP mimetic) | Non-selective | 0.5 - 2 mM (in cells) | [1] |
| Metformin | Indirect (mitochondrial complex I inhibitor) | Non-selective | Millimolar range (in cells) | [3][4] |
In Vivo Efficacy
This table presents a summary of the in vivo effects observed for each AMPK activator in preclinical models. Direct comparative studies are limited, and thus the reported outcomes may not have been assessed under identical conditions.
| Compound | Animal Model | Key In Vivo Effects | Reference |
| This compound | Rat | Robust activation of AMPK in kidneys, desirable oral absorption, and low plasma clearance. | |
| A-769662 | ob/ob mice | Decreased plasma glucose and triglycerides. | [3] |
| AICAR | Rodent models | Increased glucose uptake in muscle. | [5] |
| Metformin | Rodent models | Reduced hepatic glucose production and enhanced insulin-stimulated glucose uptake in muscle.[5][6][7] | [5][6][7] |
Experimental Protocols
In Vitro AMPK Activation Assay (Radiometric - 32P-ATP)
This assay measures the direct activation of purified AMPK by a test compound through the quantification of 32P incorporation into a synthetic substrate (e.g., SAMS peptide).
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)
-
Test compounds (this compound, A-769662, etc.) and vehicle control (e.g., DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and purified AMPK enzyme.
-
Add the test compound at various concentrations or the vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated 32P on the phosphocellulose paper using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value of the activator.
In Vitro Radiometric AMPK Assay Workflow
Cellular AMPK Activation Assay (Western Blot)
This method assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and reagents
-
Test compounds and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the AMPK activator at various concentrations for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AMPK.
Cellular AMPK Activation Western Blot Workflow
Signaling Pathways and Mechanisms of Action
The activation of AMPK can occur through direct or indirect mechanisms, leading to a cascade of downstream signaling events that regulate cellular metabolism.
Direct vs. Indirect AMPK Activation
-
Direct Activators: this compound and A-769662 are direct allosteric activators that bind to the AMPK complex, inducing a conformational change that promotes its activation.
-
Indirect Activators: Metformin and AICAR act indirectly. Metformin inhibits mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. AICAR is a cell-permeable precursor to ZMP, an AMP analog that mimics the effect of AMP on AMPK activation.
Mechanisms of AMPK Activation
Downstream AMPK Signaling
Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This includes inhibiting anabolic pathways such as fatty acid and cholesterol synthesis, and stimulating catabolic pathways like fatty acid oxidation and glucose uptake.
Downstream AMPK Signaling Pathways
Conclusion
This compound emerges as a highly potent, direct activator of AMPK with promising pharmacokinetic properties. Its nanomolar potency in vitro distinguishes it from the other activators discussed. A-769662 is also a potent direct activator, while AICAR and metformin, although less potent and acting indirectly, have been extensively studied and are valuable research tools and, in the case of metformin, a widely used therapeutic. The choice of an AMPK activator for research or drug development will depend on the specific application, desired potency, mechanism of action, and isoform selectivity. Further head-to-head comparative studies, particularly in in vivo models of metabolic disease, are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two weeks of metformin treatment induces AMPK-dependent enhancement of insulin-stimulated glucose uptake in mouse soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. An energetic tale of AMPK-independent effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The AMPK Activator PF-06679142 and the Broad-Spectrum Kinase Inhibitor Compound C
In the landscape of cellular signaling research, the AMP-activated protein kinase (AMPK) pathway stands as a critical regulator of metabolic homeostasis. Modulating this pathway is a key strategy for investigating and potentially treating metabolic diseases, cancer, and other conditions. For researchers studying AMPK, the choice of chemical tools is paramount. This guide provides a detailed comparison of two widely discussed modulators: PF-06679142, a potent AMPK activator, and Compound C (Dorsomorphin), a compound frequently used as an AMPK inhibitor. While both interact with the AMPK pathway, their mechanisms and specificities differ significantly, making a nuanced understanding essential for proper experimental design and data interpretation.
Executive Summary: Activator vs. Inhibitor with Off-Target Caveats
The fundamental difference between this compound and Compound C lies in their effect on AMPK activity. This compound is a direct activator of AMPK[1][2][3]. In contrast, Compound C is utilized as an inhibitor of AMPK[4][5][6][7]. However, a substantial body of evidence indicates that Compound C is a broad-spectrum kinase inhibitor with numerous off-target effects, and many of its biological activities are independent of AMPK inhibition[4][5][8][9][10][11]. Therefore, while this compound offers a targeted approach to activating a specific pathway, caution is warranted when interpreting data generated using Compound C as a specific AMPK inhibitor.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and Compound C based on available data.
Table 1: Potency and Efficacy
| Compound | Target | Mechanism of Action | EC50 / IC50 |
| This compound | α1β1γ1-AMPK | Activator | 22 nM (EC50)[1][3] |
| Compound C | AMPK | Inhibitor | ~10 µM (in some cellular assays)[10] |
Table 2: Known Kinase Selectivity and Off-Target Effects
| Compound | Primary Target | Known Off-Targets | Key Cellular Effects Independent of Primary Target |
| This compound | AMPK | Data on broad kinase screening not readily available in public domain. Developed for specificity. | Primarily related to AMPK activation: enhanced glucose uptake and fatty acid oxidation[2]. |
| Compound C | AMPK | Bone Morphogenetic Protein (BMP) receptors, VEGF type 2 receptor, other kinases[7][8]. | Inhibition of AKT/mTOR pathway, induction of autophagy and necroptosis, cell cycle block at G2/M, inhibition of HIF-1 activation via mitochondrial effects[4][5][7][9]. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Compound C are best understood by visualizing their places within the AMPK signaling cascade and the other pathways they influence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Compound C, a Broad Kinase Inhibitor Alters Metabolic Fingerprinting of Extra Cellular Matrix Detached Cancer Cells [frontiersin.org]
- 7. AMPK inhibitor, compound C, inhibits coronavirus replication in vitro | PLOS One [journals.plos.org]
- 8. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling | PLOS One [journals.plos.org]
- 9. Compound C inhibits hypoxic activation of HIF-1 independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Cross-Validation of PF-06679142 Efficacy: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the AMP-activated protein kinase (AMPK) activator, PF-06679142, with findings from genetic models of AMPK modulation. By juxtaposing data from pharmacological intervention with genetic manipulation, this document aims to offer a clearer understanding of the on-target effects of this compound and its potential as a therapeutic agent, particularly in the context of diabetic nephropathy.
Introduction to this compound and Genetic Models of AMPK
This compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. It specifically targets the α1β1γ1 isoform of AMPK with high efficacy.[1][2] The primary therapeutic area of interest for this compound is diabetic nephropathy, a serious complication of diabetes.[3][4][5] Activation of AMPK by this compound is expected to enhance energy-producing processes like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming pathways, thereby ameliorating metabolic dysregulation.[6]
Genetic models, such as knockout (KO) and transgenic mice, have been instrumental in elucidating the physiological roles of AMPK.[7] These models allow for the specific deletion or overexpression of AMPK subunits, providing a clean system to study the consequences of altered AMPK signaling.[7][8] Cross-validating the results from a pharmacological agent like this compound with these genetic models is essential to confirm that its observed effects are indeed mediated through the intended AMPK pathway.
Comparative Data Presentation
To facilitate a direct comparison, the following tables summarize key findings from studies utilizing the pharmacological activator this compound (and the closely related compound PF-06409577) and studies employing genetic models of AMPK manipulation.
Table 1: Effects on Renal Function in Diabetic Nephropathy Models
| Parameter | Pharmacological Activation (this compound/PF-06409577) in ZSF1 Rats | Genetic Models (AMPK knockout/transgenic) |
| Proteinuria | Significantly reduced progression of proteinuria.[4][5] | Reduced renal hypertrophy in diabetic rats with metformin-induced AMPK activation.[9] |
| Glomerular Filtration Rate (GFR) | Improved GFR.[2] | Not explicitly detailed for direct comparison. |
| Kidney Fibrosis | Attenuated.[2] | Reduced mesangial matrix accumulation with AICAR-induced AMPK activation.[9] |
| Mechanism | Elevation of AMPK phosphorylation in the kidney, modulation of pathways related to cellular hypertrophy, fibrosis, and oxidative stress.[4][5] | AMPK activation inhibits Smad4 nuclear translocation, a key event in renal fibrosis.[9] |
Table 2: Cross-Validation of AMPK-Dependent Metabolic Effects (using PF-06409577)
| Parameter | PF-06409577 in Wild-Type Mice | PF-06409577 in Hepatocyte-Specific AMPK Knockout (HepKO) Mice | Interpretation |
| De Novo Lipid Synthesis | Inhibited.[10] | Effect abolished.[10] | The inhibitory effect of PF-06409577 on lipid synthesis is dependent on hepatocyte AMPK activity. |
| Cholesterol Synthesis | Inhibited.[10] | Effect abolished.[10] | The inhibitory effect of PF-06409577 on cholesterol synthesis is dependent on hepatocyte AMPK activity. |
| Hepatic Lipid Accumulation | Reduced.[10] | Effect abolished.[10] | The reduction in liver lipids by PF-06409577 is mediated through hepatocyte AMPK. |
| Markers of Hepatic Fibrosis | mRNA expression reduced.[10] | Effect abolished.[10] | The anti-fibrotic effects in the liver are dependent on hepatocyte AMPK. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the AMPK signaling pathway and a typical experimental workflow for cross-validation.
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for cross-validating this compound with genetic models.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the cross-validation of this compound.
In Vivo Study in ZSF1 Rat Model of Diabetic Nephropathy
-
Animal Model: Male obese ZSF1 rats, a model that develops type 2 diabetes, hypertension, and diabetic nephropathy, are used.[11]
-
Treatment: this compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg). A vehicle control group and a standard-of-care comparator group (e.g., enalapril) are included.[11]
-
Duration: Treatment is typically carried out for a period of several weeks (e.g., 12 weeks) starting at an age when the disease phenotype is established (e.g., 16-20 weeks of age).[11][12]
-
Outcome Measures:
-
Renal Function: Proteinuria is assessed by measuring urinary albumin-to-creatinine ratio. GFR is measured to assess kidney filtration capacity.[2]
-
Histopathology: Kidney sections are stained (e.g., with Periodic acid-Schiff) to evaluate glomerular and tubular injury.
-
Biomarkers: Plasma and urine are collected to measure metabolic parameters (glucose, lipids) and markers of kidney injury.
-
Target Engagement: Kidney tissue lysates are analyzed by Western blot for the phosphorylation of AMPK (at Thr172) and its downstream target, acetyl-CoA carboxylase (ACC).[4][5]
-
Cross-Validation using Hepatocyte-Specific AMPK Knockout Mice
-
Animal Model: Mice with a floxed allele for the AMPKα1 and α2 subunits (Prkaa1/2 fl/fl) are used. Hepatocyte-specific knockout is achieved by injecting an adeno-associated virus (AAV) expressing Cre recombinase under a liver-specific promoter. Control mice are injected with an AAV expressing a non-functional protein (e.g., GFP).[13]
-
Treatment: Following the establishment of the knockout, mice are treated with the AMPK activator (e.g., PF-06409577) or vehicle.
-
Experimental Procedures:
-
De Novo Lipogenesis and Cholesterogenesis: Mice are injected with a radiolabeled precursor (e.g., 14C-acetate), and the incorporation of the label into hepatic lipids and cholesterol is measured.[13]
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of genes involved in lipid metabolism and fibrosis.[10]
-
Western Blot Analysis: Liver lysates are analyzed to confirm the knockout of AMPK and to assess the phosphorylation status of AMPK and its downstream targets.[13]
-
Conclusion
The cross-validation of pharmacological data with results from genetic models provides robust evidence for the mechanism of action of this compound. The available data, particularly from the closely related compound PF-06409577, strongly indicates that the beneficial metabolic and anti-fibrotic effects are mediated through the activation of AMPK. The blunting of these effects in AMPK knockout models confirms the on-target activity of this class of compounds. This integrated approach strengthens the scientific rationale for the continued development of this compound as a potential therapeutic for diabetic nephropathy and other metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PAN-AMPK Activation Improves Renal Function in a Rat Model of Progressive Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible deletion of skeletal muscle AMPKα reveals that AMPK is required for nucleotide balance but dispensable for muscle glucose uptake and fat oxidation during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase (AMPK) activation inhibits nuclear translocation of Smad4 in mesangial cells and diabetic kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PF-06679142 and Salicylate: Mechanisms of Action and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two compounds, PF-06679142 and salicylate (B1505791), both of which have garnered interest for their roles in cellular signaling, albeit through distinct and overlapping mechanisms. We will delve into their primary modes of action, present comparative quantitative data, and provide detailed experimental protocols for key assays.
Introduction
This compound is a potent, orally active small molecule developed as a direct activator of AMP-activated protein kinase (AMPK).[1][2][3] It is being investigated for its therapeutic potential in metabolic diseases, such as diabetic nephropathy.[1][2]
Salicylate , the primary metabolite of aspirin (B1665792) and other salicylate-containing drugs, is a long-standing therapeutic agent with well-documented anti-inflammatory, analgesic, and antipyretic properties.[4] While its classical mechanism involves the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a broader spectrum of molecular targets, including the direct activation of AMPK.[4][5][6][7]
This guide will focus on a head-to-head comparison of their effects, particularly concerning their interaction with the central metabolic regulator, AMPK.
Mechanism of Action
The primary mechanisms of action for this compound and salicylate are distinct in their specificity and breadth.
This compound is a highly specific and potent direct activator of AMPK.[1][2] It binds to an allosteric site on the AMPK complex, inducing a conformational change that leads to its activation.[8] This activation enhances downstream signaling pathways that promote catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibit anabolic processes (e.g., lipid and protein synthesis).[2]
Salicylate , in contrast, has a more multifaceted mechanism of action. While it is a known inhibitor of COX-1 and COX-2, its potency in this regard is significantly lower than its acetylated form, aspirin.[9] Salicylate also modulates the activity of transient receptor potential (TRP) channels.[10][11] Crucially, and most relevant for this comparison, salicylate has been shown to directly activate AMPK.[5][6][7] It binds to the same allosteric drug and metabolite (ADaM) site on the β1 subunit of AMPK as the synthetic activator A-769662, thereby allosterically activating the kinase and inhibiting its dephosphorylation at Threonine-172.[5][12][13]
Signaling Pathways
The signaling pathways modulated by this compound and salicylate are depicted below.
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. scispace.com [scispace.com]
- 5. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The ancient drug salicylate directly activates AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PF-06679142 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator, PF-06679142, with other relevant alternatives. The information presented herein is curated from publicly available experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a potent, orally active and selective activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] With an EC50 of 22 nM for the purified enzyme, this compound holds promise for therapeutic applications in metabolic diseases, including diabetic nephropathy.[1] This guide focuses on the validation of this compound in various cell lines, offering a comparative perspective with other well-known AMPK activators.
Performance Comparison of AMPK Activators
The following table summarizes the key characteristics of this compound and its alternatives. While direct comparative data for this compound in a wide range of cell lines is limited, data from its close structural analog, PF-06409577, and other activators provide valuable insights into its potential cellular effects.
| Activator | Target | Mechanism of Action | EC50 (Purified Enzyme) | Cell Lines Validated | Observed Cellular Effects |
| This compound | AMPK α1β1γ1 | Direct, allosteric activator | 22 nM[1] | Rat Kidney, Human Hepatocytes[2][3] | Robust AMPK activation.[2][3] |
| PF-06409577 (analog) | AMPK α1β1γ1 | Direct, allosteric activator | 7 nM[4] | U2OS, MG-63, SaOs-2 (Osteosarcoma), Primary Human OS cells, HepG2, Primary Hepatocytes (Rat, Monkey, Human)[5][6] | Inhibition of cell viability and proliferation, induction of apoptosis and cell cycle arrest, inhibition of mTORC1, induction of autophagy.[5] |
| MK-8722 | Pan-AMPK activator | Direct, allosteric activator | ~1-60 nM[7] | PANC-1, Patu8988 (Pancreatic Cancer), HepG2, HeLa[8][9] | Inhibition of proliferation, migration, and invasion.[8] |
| A-769662 | AMPK β1-containing complexes | Direct, allosteric activator | ~0.8 µM | Bone Marrow-Derived Macrophages[10] | Increased phosphorylation of ACC and ULK1.[10] |
| AICAR | AMPK (indirect) | Metabolized to ZMP (AMP analog) | 0.5 - 2 mM (in cells) | HeLa, HepG2[9] | Activation of AMPK and downstream targets.[9] |
Experimental Data
PF-06409577 (Analog) Validation in Osteosarcoma Cell Lines
A study on the analog PF-06409577 demonstrated its efficacy in inhibiting the growth of various osteosarcoma (OS) cell lines.
Table 1: Effect of PF-06409577 on Osteosarcoma Cell Viability and Proliferation
| Cell Line | Treatment | Effect on Viability (MTT Assay) | Effect on Proliferation (BrdU Incorporation) |
| U2OS | 1 µM, 48h/72h | Significant inhibition | Significant inhibition |
| MG-63 | 1 µM, 48h/72h | Significant inhibition | Significant inhibition |
| SaOs-2 | 1 µM, 48h/72h | Significant inhibition | Significant inhibition |
| Primary Human OS | 1 µM, 48h/72h | Significant inhibition | Significant inhibition |
| Data sourced from a study on PF-06409577, a close analog of this compound.[5] |
MK-8722 Validation in Pancreatic Cancer Cell Lines
The pan-AMPK activator MK-8722 has been shown to inhibit the proliferation and migration of human pancreatic cancer cell lines.
Table 2: Effect of MK-8722 on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Observation |
| PANC-1 | Proliferation, Migration, Invasion | Significant dose-dependent inhibition |
| Patu8988 | Proliferation, Migration, Invasion | Significant dose-dependent inhibition |
| Data sourced from a study on MK-8722.[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for validating AMPK activators.
Caption: AMPK Signaling Pathway Activation by this compound.
Caption: Workflow for Validating AMPK Activators in Cell Lines.
Experimental Protocols
Western Blot for AMPK Activation
This protocol is for determining the activation of AMPK by measuring the phosphorylation of AMPKα at Threonine 172 (p-AMPKα) and its downstream target Acetyl-CoA Carboxylase at Serine 79 (p-ACC).
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or other activators for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound or other activators.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Data Acquisition:
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The EC50 value, the concentration at which 50% of the maximal effect is observed, can then be determined.[12]
-
Conclusion
This compound is a potent and selective activator of the AMPK α1β1γ1 isoform. While comprehensive cell line validation data for this compound is still emerging, studies on its close analog, PF-06409577, and other AMPK activators like MK-8722, demonstrate the potential of this class of compounds to modulate key cellular processes such as proliferation, viability, and metabolism in various cell types, including cancer and metabolic disease models. The provided protocols and workflows offer a standardized approach for researchers to further validate the efficacy of this compound in their specific cell lines of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MK8722, an AMPK activator, inhibiting carcinoma proliferation, invasion and migration in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06679142 and Industry-Standard AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel AMP-activated protein kinase (AMPK) activator, PF-06679142, against established industry-standard activators: AICAR, A-769662, and Metformin (B114582). The following sections detail the comparative potency, mechanisms of action, and experimental protocols for evaluating these compounds, supported by quantitative data and pathway visualizations to aid in research and development decisions.
Quantitative Performance Comparison
The efficacy of AMPK activators can be quantified by their potency (EC50) and their mechanism of action. This compound demonstrates high potency as a direct activator. A summary of these key performance indicators is presented below.
| Activator | Mechanism of Action | Potency (EC50/AC50) | Selectivity |
| This compound | Direct, allosteric activator.[1][2] | 22 nM (for α1β1γ1)[1] | Selective for β1 subunit-containing AMPK heterotrimers.[3] |
| A-769662 | Direct, reversible, allosteric activator that also inhibits dephosphorylation of Thr172.[4][5][6] | 0.8 µM (cell-free)[4][5][7] | Selective for β1 subunit-containing AMPK heterotrimers.[4][6] |
| AICAR | Indirect; cell-permeable precursor to ZMP, an AMP analog.[8] | ~500 µM (in isolated hepatocytes)[9] | Broadly activates AMPK isoforms by mimicking AMP. |
| Metformin | Indirect; inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP:ATP ratio.[10][11][12][13] | Does not directly activate AMPK in cell-free assays; effective cellular concentrations are typically in the mM range.[14] | Broadly activates AMPK in response to cellular energy status. |
Signaling Pathways and Experimental Visualization
To understand the biological context and the methods for evaluation, the following diagrams illustrate the AMPK signaling cascade and a standard experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accurate comparison of AMPK activator performance.
Protocol 1: Cellular AMPK Activation via Western Blot
This protocol details the measurement of AMPK activation in a cellular context by quantifying the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12, or primary hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours, if required.
-
Treat cells with various concentrations of this compound or other AMPK activators for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-AMPKα (Thr172) at 1:1000, anti-total AMPKα at 1:1000, anti-phospho-ACC (Ser79) at 1:1000).[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: In Vitro AMPK Kinase Assay (Non-Radioactive)
This protocol describes a direct enzymatic assay to measure the ability of a compound to activate purified AMPK enzyme. The ADP-Glo™ Kinase Assay is a common method.[17]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP).
-
Prepare serial dilutions of this compound and other activators in the kinase buffer.
-
Prepare a solution containing the AMPK substrate peptide (e.g., SAMS peptide) and ATP.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[17][18]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which in turn produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the AMPK activity.
-
Calculate the percentage of activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AICAR | CAS 2627-69-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling PF-06679142
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PF-06679142, a potent, orally active AMP-activated protein kinase (AMPK) activator.[1] Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, this guidance is based on general best practices for handling potent, powdered research compounds. A thorough, substance-specific risk assessment should be conducted before any handling.
I. Compound Data
This compound is a solid powder that is soluble in DMSO.[1] For short-term storage, it is recommended to keep it at 0-4°C, while long-term storage should be at -20°C in a dry and dark environment.[1]
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | [1] |
| Storage (Long-term) | -20 °C (months to years) | [1] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. | [1] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure, especially when handling the powdered form of this compound due to the high risk of aerosolization and inhalation.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact. |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to ensure safety from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, verify the container's integrity.
-
Log the compound into your chemical inventory.
-
Store immediately under the recommended conditions (see table above).
2. Weighing and Solution Preparation (in a designated area):
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a glove box.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Handle all solutions with the appropriate PPE as outlined in the table above.
-
Avoid working alone when handling potent compounds.
IV. Disposal Plan
All waste generated from handling this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., weighing boats, pipette tips) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other waste streams. | To prevent cross-contamination and ensure proper disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent secondary exposure from contaminated protective gear. |
| Aqueous and Solvent Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- The container should be clearly labeled with the chemical name and concentration. | To ensure proper chemical waste segregation and disposal. |
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
